Product packaging for 2,4,4,6,6,8,8-Heptamethyl-1-nonene(Cat. No.:CAS No. 15796-04-0)

2,4,4,6,6,8,8-Heptamethyl-1-nonene

Cat. No.: B093614
CAS No.: 15796-04-0
M. Wt: 224.42 g/mol
InChI Key: UANJDEPRRZDYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4,4,6,6,8,8-Heptamethyl-1-nonene, also known as this compound, is a useful research compound. Its molecular formula is C16H32 and its molecular weight is 224.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32 B093614 2,4,4,6,6,8,8-Heptamethyl-1-nonene CAS No. 15796-04-0

Properties

CAS No.

15796-04-0

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

2,4,4,6,6,8,8-heptamethylnon-1-ene

InChI

InChI=1S/C16H32/c1-13(2)10-15(6,7)12-16(8,9)11-14(3,4)5/h1,10-12H2,2-9H3

InChI Key

UANJDEPRRZDYGA-UHFFFAOYSA-N

SMILES

CC(=C)CC(C)(C)CC(C)(C)CC(C)(C)C

Canonical SMILES

CC(=C)CC(C)(C)CC(C)(C)CC(C)(C)C

Synonyms

2,4,4,6,6,8,8-Heptamethyl-1-nonene

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4,4,6,6,8,8-Heptamethyl-1-nonene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the highly branched alkene, 2,4,4,6,6,8,8-Heptamethyl-1-nonene. Due to the limited availability of experimentally determined data for this specific compound, this guide presents a combination of predicted values, data for a structurally related saturated analog, and standardized experimental methodologies for the determination of key physical properties.

Section 1: Core Physical and Chemical Properties

This compound is a C16 hydrocarbon, a highly branched alkene belonging to the olefin family. Its extensive methylation and terminal double bond contribute to its unique chemical reactivity and physical characteristics.

Table 1.1: Physical Property Data for this compound

PropertyValueData Type
Molecular Formula C₁₆H₃₂-
Molecular Weight 224.43 g/mol Calculated
CAS Number 15796-04-0-
Boiling Point 261.2 ± 7.0 °CPredicted
Density 0.780 ± 0.06 g/cm³Predicted
Melting Point N/A-
Flash Point N/A-
Refractive Index N/A-

For comparative purposes, the experimentally determined physical properties of the corresponding saturated alkane, 2,2,4,4,6,8,8-Heptamethylnonane (CAS: 4390-04-9), are provided below. This molecule has the same carbon skeleton but lacks the terminal double bond.

Table 1.2: Experimental Physical Property Data for 2,2,4,4,6,8,8-Heptamethylnonane (Saturated Analog)

PropertyValueData Type
Molecular Formula C₁₆H₃₄-
Molecular Weight 226.44 g/mol Calculated
Boiling Point 240 °CExperimental
Density 0.793 g/mL at 25 °CExperimental
Refractive Index n20/D 1.439Experimental

Section 2: Synthesis Workflow

Highly branched alkenes such as this compound are typically synthesized through the acid-catalyzed oligomerization of smaller olefin units. The primary feedstock for this process is isobutylene (2-methylpropene), which undergoes sequential additions to form dimers, trimers, and, in this case, tetramers. The process can be controlled to favor the formation of specific oligomers.

G cluster_feed Feedstock cluster_process Oligomerization Process cluster_products Products Isobutylene Isobutylene (C4) Dimerization Dimerization Isobutylene->Dimerization + Isobutylene Catalyst Solid Acid Catalyst (e.g., Zeolite, Resin) Catalyst->Dimerization Trimerization Trimerization Catalyst->Trimerization Tetramerization Tetramerization Catalyst->Tetramerization Diisobutylene Diisobutylene (C8) Dimerization->Diisobutylene Triisobutylene Triisobutylene (C12) Trimerization->Triisobutylene Heptamethylnonenes Heptamethylnonenes (C16) Tetramerization->Heptamethylnonenes Diisobutylene->Trimerization + Isobutylene Triisobutylene->Tetramerization + Isobutylene

Caption: Synthesis of Heptamethylnonenes via Isobutylene Oligomerization.

Section 3: General Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general, standardized methods for determining the physical properties of liquid hydrocarbons.

3.1 Boiling Point Determination (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] For small sample volumes, the micro method is often employed.[2]

  • Apparatus: Thiele tube or similar heating bath, small test tube, capillary tube (sealed at one end), thermometer, and heating source.[3]

  • Procedure:

    • A small amount of the liquid is placed in the test tube.[2]

    • The capillary tube is placed in the test tube with the open end submerged in the liquid.[2]

    • The test tube is attached to a thermometer and heated in the Thiele tube.[4]

    • As the liquid heats, a stream of bubbles will emerge from the capillary tube.[4]

    • Heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[5]

3.2 Density Measurement

Density is the mass per unit volume of a substance.[6] For liquid hydrocarbons, several methods are available, including the use of hydrometers or digital density meters.

  • Apparatus: Calibrated hydrometer, hydrometer cylinder, or an oscillating U-tube digital density meter.[7]

  • Procedure (Hydrometer Method - ASTM D1298):

    • The liquid sample is brought to a specified temperature in the hydrometer cylinder.

    • The hydrometer is gently lowered into the sample until it floats freely.[7]

    • The point at which the surface of the liquid cuts the hydrometer scale is read.

    • Temperature corrections are applied to obtain the density at a standard temperature.[6]

  • Procedure (Digital Density Meter - ASTM D4052):

    • The instrument is calibrated with fluids of known density.

    • The sample is injected into the oscillating U-tube.[8]

    • The instrument measures the oscillation period of the tube filled with the sample, which is then converted to a density value.[8] This method is highly accurate and requires a small sample volume.

3.3 Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance.[9] It is a characteristic property and can be used to identify a liquid and assess its purity.

  • Apparatus: An Abbe refractometer or a digital refractometer.[10]

  • Procedure (Abbe Refractometer):

    • A few drops of the liquid are placed on the prism of the refractometer.

    • The prisms are closed, and the instrument is adjusted until the dividing line between light and dark fields is sharp and centered.

    • The refractive index is read from the scale.

    • The temperature must be controlled and recorded, as the refractive index is temperature-dependent.[9] Digital refractometers automate this process and often include temperature control.[11]

References

2,4,4,6,6,8,8-Heptamethyl-1-nonene chemical structure elucidation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure Elucidation of 2,4,4,6,6,8,8-Heptamethyl-1-nonene

Introduction

This compound is a highly branched terminal alkene with the chemical formula C₁₆H₃₂ and a molecular weight of approximately 224.43 g/mol .[1][2][3][4] As a member of the branched alkene subclass, its extensive substitution along the carbon chain imparts distinct physical and chemical properties compared to its linear isomers.[1] The unambiguous determination of its chemical structure is paramount for its application in research and various chemical processes. This guide provides a comprehensive overview of the analytical techniques and data interpretation required for the structural elucidation of this compound, tailored for researchers, scientists, and professionals in drug development. The primary analytical methods discussed include Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental for its identification and handling in a laboratory setting.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 15796-04-0[2][3][4]
Molecular Formula C₁₆H₃₂[1][2][3][4]
Molecular Weight 224.43 g/mol [1][2][3][4]
Predicted Boiling Point 261.2 ± 7.0 °C[4]
Predicted Density 0.780 ± 0.06 g/cm³[4]

Spectroscopic Data Analysis for Structure Elucidation

The confirmation of the this compound structure relies on the synergistic interpretation of data from various spectroscopic techniques. Each method provides unique insights into the molecular framework.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound.[1] The mass spectrum provides the molecular weight and characteristic fragmentation patterns that are crucial for identification. The electron ionization (EI) mass spectrum is available on the NIST WebBook.[2]

m/z (Mass-to-Charge Ratio)Interpretation
224 Molecular ion (M⁺), confirming the molecular weight.
57 Base peak, characteristic of a tert-butyl [(CH₃)₃C⁺] fragment, a highly stable carbocation.
41, 43, 69, 83, etc. Other alkyl fragments resulting from the cleavage of the highly branched carbon chain.
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key is to identify the absorptions characteristic of a terminal alkene and the saturated alkyl portions.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3080 =C-H StretchTerminal Alkene (=CH₂)
2850-2960 C-H StretchAlkane (CH₃, CH₂, CH)
~1642 C=C StretchTerminal Alkene
1465 & 1378 C-H Bending (Scissoring/Rocking)Alkane (CH₂, CH₃)
910 & 990 =C-H Out-of-Plane BendMonosubstituted Alkene

The presence of a =C-H stretching peak just above 3000 cm⁻¹ is a clear indicator of an alkene. The C=C stretch appears in the 1680-1640 cm⁻¹ region.[5][6] Furthermore, monosubstituted alkenes show strong, characteristic out-of-plane bending bands at approximately 910 and 990 cm⁻¹. The strong absorptions between 2850 and 2960 cm⁻¹ confirm the presence of the saturated hydrocarbon backbone.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the precise connectivity of atoms within the molecule.[1]

¹H NMR Spectroscopy (Predicted Data)

The proton NMR spectrum will show signals corresponding to the vinyl protons and the various types of saturated protons in the highly branched structure.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.7 - 5.0 Multiplet2H=CH₂ (Vinyl protons)
~5.6 - 5.8 Multiplet1H=CH- (Vinyl proton)
~1.9 - 2.1 Multiplet1H-CH- (Allylic proton at C2)
~1.0 - 1.4 Complex Multiplets~5H-CH₂- and -CH- protons
~0.8 - 1.0 Singlets/Doublets~23H-CH₃ protons (multiple overlapping signals)

Note: Due to the complexity of the branched structure, significant signal overlap is expected in the aliphatic region.

¹³C NMR Spectroscopy (Predicted Data)

The carbon NMR spectrum is particularly useful for identifying the alkene carbons and differentiating between the non-equivalent carbons in the alkyl chain.

Chemical Shift (δ, ppm)Carbon Assignment
~145 C1 (=CH₂)
~112 C2 (=CH-)
~50-60 Quaternary Carbons (C4, C6, C8)
~40-50 Methylene Carbons (-CH₂-)
~25-35 Methyl Carbons (-CH₃)
~20-30 Methine Carbon (-CH-)

Alkene carbons typically appear in the 100-170 ppm range, making them easily distinguishable.[9][10]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as hexane or dichloromethane.

  • Instrumentation : Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer.

  • GC Conditions :

    • Injector Temperature : 250 °C

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Oven Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Injection Volume : 1 µL with a split ratio of 50:1.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 35 to 350.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

  • Data Analysis : Identify the peak corresponding to the compound based on its retention time. Analyze the resulting mass spectrum, identifying the molecular ion peak and the fragmentation pattern. Compare the spectrum with a reference library (e.g., NIST).

Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : As the compound is a liquid, a neat sample can be analyzed. Place a single drop of the liquid between two KBr or NaCl salt plates to create a thin film.

  • Instrumentation : Use a standard FTIR spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the clean salt plates.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹ and co-add 16 scans to improve the signal-to-noise ratio.

  • Data Analysis : Process the spectrum to identify the key absorption bands corresponding to the alkene and alkane functional groups as detailed in the data table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Analysis : Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine their chemical shifts and multiplicities. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the systematic workflow for the structural elucidation of this compound.

G cluster_sample Sample Information cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation Sample Unknown Sample (this compound) GCMS GC-MS Sample->GCMS FTIR FTIR Sample->FTIR NMR 1H & 13C NMR Sample->NMR MS_Data Molecular Weight & Fragmentation GCMS->MS_Data IR_Data Functional Groups (Alkene, Alkane) FTIR->IR_Data NMR_Data Atom Connectivity & Chemical Environment NMR->NMR_Data Structure Final Structure Confirmed MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Experimental workflow for spectroscopic analysis.

Structure-Spectra Correlation Diagram

This diagram shows the logical relationship between the key structural features of the molecule and their expected spectroscopic signals.

G cluster_structure Molecular Structure Fragments cluster_spectra Expected Spectroscopic Signatures Alkene Terminal Alkene (-CH=CH2) IR_Alkene IR: ~3080, ~1642, 910 & 990 cm-1 Alkene->IR_Alkene NMR_Alkene 1H NMR: 4.7-5.8 ppm 13C NMR: 110-145 ppm Alkene->NMR_Alkene Branched Branched Alkyl Chain (-C(CH3)2-, -CH2-, -CH-) IR_Alkyl IR: 2850-2960 cm-1 Branched->IR_Alkyl NMR_Alkyl 1H NMR: 0.8-2.1 ppm 13C NMR: 20-60 ppm Branched->NMR_Alkyl MS_Frag MS: m/z 57 (tert-butyl) Branched->MS_Frag

Caption: Correlation of structure and spectral data.

Conclusion

The structural elucidation of this compound is achieved through a multi-technique spectroscopic approach. Mass spectrometry confirms the molecular formula and reveals characteristic fragmentation patterns indicative of its highly branched nature. Infrared spectroscopy provides definitive evidence for the terminal alkene functional group and the saturated alkyl backbone. Finally, ¹H and ¹³C NMR spectroscopy offer detailed insights into the specific arrangement and chemical environment of each atom, allowing for the unambiguous confirmation of the molecule's connectivity. The combined interpretation of this data provides irrefutable proof of the assigned structure.

References

An In-depth Technical Guide to the Synthesis of 2,4,4,6,6,8,8-Heptamethyl-1-nonene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis pathway for 2,4,4,6,6,8,8-heptamethyl-1-nonene, a highly branched C16 olefin. The primary route for its synthesis is the catalytic oligomerization of isobutylene, specifically targeting the tetramerization product. This document outlines the key methodologies, including the use of solid acid catalysts such as aluminum chloride-loaded USY zeolites, which have demonstrated high selectivity towards higher oligomers like trimers and tetramers. While a definitive, isolated yield for this specific isomer is not extensively reported in publicly available literature, this guide consolidates the known reaction conditions and product distributions to provide a comprehensive overview for research and development purposes.

Introduction

This compound is a complex, highly branched hydrocarbon with the molecular formula C₁₆H₃₂.[1][2] Its structure, characterized by numerous methyl groups, results in significant steric hindrance, which in turn governs its chemical reactivity.[1] As a terminal alkene, its double bond is more accessible to reagents compared to its internal isomers, making it a subject of interest in synthetic and mechanistic studies.[1] The primary and most industrially viable method for the synthesis of such highly branched olefins is the catalytic oligomerization of lower molecular weight olefins, with isobutylene (2-methylpropene) being the key precursor.[1] This process can be tailored to favor the formation of dimers (C8), trimers (C12), or tetramers (C16), from which specific isomers can be isolated.[1]

Synthesis Pathway: Catalytic Tetramerization of Isobutylene

The core of the synthesis strategy for this compound lies in the acid-catalyzed oligomerization of isobutylene. This reaction proceeds through a series of carbocationic intermediates. The choice of catalyst and reaction conditions is crucial in directing the selectivity of the reaction towards the desired tetrameric products.

Catalysts

Solid acid catalysts are predominantly used for isobutylene oligomerization to avoid the corrosive nature of liquid acids like sulfuric acid. Key catalysts include:

  • Zeolites: Particularly USY (Ultra-Stable Y) zeolites loaded with a Lewis acid such as aluminum chloride (AlCl₃). These modified zeolites have shown high stability and selectivity for trimers and tetramers.[3] The presence of a high ratio of Lewis acid sites to Brønsted acid sites appears to favor the formation of higher oligomers.[3]

  • Acidic Resins: Cation exchange resins are also effective catalysts for this process.

  • Other Solid Acids: Acid-treated clays, such as kaolinite, and other metal oxides have also been investigated for isobutylene oligomerization.

Reaction Mechanism

The oligomerization process is initiated by the protonation of an isobutylene molecule by the acid catalyst to form a tert-butyl cation. This carbocation then acts as an electrophile, attacking the double bond of another isobutylene monomer. This process of sequential addition continues to form dimers, trimers, and tetramers. The reaction is typically terminated by the elimination of a proton, regenerating the catalyst and forming the olefinic product.

Synthesis_Pathway cluster_start Starting Material cluster_catalyst Catalyst cluster_reaction Reaction cluster_products Products Isobutylene Isobutylene Oligomerization Oligomerization (Tetramerization) Isobutylene->Oligomerization Monomer Feed Acid_Catalyst Solid Acid Catalyst (e.g., AlCl3-USY Zeolite) Acid_Catalyst->Oligomerization Catalysis Product_Mixture Oligomer Mixture (Dimers, Trimers, Tetramers) Oligomerization->Product_Mixture Target_Molecule This compound Product_Mixture->Target_Molecule Purification

Figure 1: General synthesis pathway for this compound.

Experimental Data and Protocols

Reaction Conditions and Product Selectivity
Catalyst SystemTemperature (°C)Pressure (MPa)Isobutylene Conversion (%)Dimer Selectivity (%)Trimer Selectivity (%)Tetramer Selectivity (%)Reference
USY-AlCl₃ blended molecular sieves701.5992147.931.1--INVALID-LINK--
Co/BETA-loaded molecular sieve601.0>74~70Not specifiedPropensity for formation increases with temperature--INVALID-LINK--
Acid Treated Kaolinite Clay60-120AtmosphericVariableDecreases with temperatureIncreases with temperatureObtained as by-products--INVALID-LINK--

Table 1: Summary of Reaction Conditions and Product Selectivity for Isobutylene Oligomerization.

Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular FormulaC₁₆H₃₂[1][2]
Molecular Weight224.42 g/mol [1]
CAS Number15796-04-0[1]
AppearanceNot specified
Boiling Point261.2 ± 7.0 °C (Predicted)
Density0.780 ± 0.06 g/cm³ (Predicted)

Table 2: Physicochemical Properties of this compound.

Spectroscopic characterization is essential for the definitive identification of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a crucial technique for separating the target compound from the oligomeric mixture and for confirming its molecular weight and fragmentation pattern.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are vital for the detailed structural elucidation, confirming the connectivity of the carbon skeleton, the positions of the numerous methyl groups, and the location of the terminal double bond.[1]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound based on the principles of isobutylene oligomerization.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis and Characterization Reactor_Setup Set up Reactor with Solid Acid Catalyst Reactant_Introduction Introduce Isobutylene (liquid or gas phase) Reactor_Setup->Reactant_Introduction Reaction_Execution Run Reaction at Controlled T and P Reactant_Introduction->Reaction_Execution Catalyst_Removal Filter to Remove Catalyst Reaction_Execution->Catalyst_Removal Fractional_Distillation Fractional Distillation to Separate Oligomers Catalyst_Removal->Fractional_Distillation Chromatography Preparative GC or HPLC for Isomer Isolation Fractional_Distillation->Chromatography GC_MS GC-MS Analysis (Purity and MW) Chromatography->GC_MS NMR NMR Spectroscopy (¹H and ¹³C) GC_MS->NMR FTIR FTIR Spectroscopy NMR->FTIR

Figure 2: General experimental workflow for the synthesis and characterization.

Conclusion

The synthesis of this compound is achievable through the catalytic tetramerization of isobutylene. The use of solid acid catalysts, particularly modified zeolites, offers a promising route to obtaining higher oligomers with significant selectivity. Further research is required to develop more selective catalysts and optimized reaction conditions to maximize the yield of this specific C16 isomer. Additionally, detailed protocols for the efficient purification and comprehensive characterization of the final product are needed to facilitate its application in various fields of chemical research and development. This guide provides a foundational understanding of the synthesis pathway and a framework for future experimental design.

References

The Constrained Reactivity of a Bulky Alkene: A Technical Guide to the Terminal Double Bond in Heptamethyl-1-nonene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the terminal double bond in 2,4,4,6,6,8,8-heptamethyl-1-nonene. Due to its significant steric hindrance, this highly branched aliphatic alkene presents unique challenges and opportunities in chemical synthesis. This document outlines key reactions, provides detailed experimental protocols for analogous systems, and presents expected outcomes based on established principles of organic chemistry.

Introduction: The Impact of Steric Hindrance

Heptamethyl-1-nonene is a C16 hydrocarbon characterized by a terminal double bond and extensive methylation along its nine-carbon chain. This substitution pattern results in significant steric bulk around the reactive π-system of the double bond, profoundly influencing its accessibility to reagents and, consequently, its chemical behavior. While typical terminal alkenes readily undergo a wide range of addition reactions, the reactivity of heptamethyl-1-nonene is considerably attenuated. Understanding these steric effects is crucial for predicting reaction outcomes and designing effective synthetic strategies.

A comparison with its isomer, 2,4,4,6,6,8,8-heptamethyl-2-nonene, highlights the impact of the double bond's position. The terminal double bond in heptamethyl-1-nonene is more accessible than the internal, trisubstituted double bond in its isomer, which is shielded by adjacent gem-dimethyl and tert-butyl groups.[1] Nevertheless, the terminal double bond in heptamethyl-1-nonene is still substantially hindered compared to unbranched terminal alkenes.

Key Reactions and Reactivity Profile

The reactivity of the terminal double bond in heptamethyl-1-nonene is dominated by its susceptibility to electrophilic attack, albeit moderated by steric constraints. Key transformations include hydroboration-oxidation and palladium-catalyzed oxidation. Due to the steric hindrance, polymerization of heptamethyl-1-nonene is expected to be challenging.

Hydroboration-Oxidation: An Anti-Markovnikov Pathway

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. A hallmark of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond.[2][3] This is a direct consequence of the reaction mechanism, which involves the addition of borane (BH₃) across the double bond. For heptamethyl-1-nonene, this reaction is expected to yield 2,4,4,6,6,8,8-heptamethyl-1-nonanol.

Table 1: Expected Reaction Parameters for Hydroboration-Oxidation of Heptamethyl-1-nonene

ParameterValue/Condition
Reactant This compound
Reagents 1. Borane-tetrahydrofuran complex (BH₃•THF) 2. Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
Solvent Tetrahydrofuran (THF)
Temperature Room temperature for hydroboration; 0 °C to room temperature for oxidation
Expected Product 2,4,4,6,6,8,8-Heptamethyl-1-nonanol
Expected Regioselectivity Anti-Markovnikov
Expected Stereoselectivity Syn-addition of H and OH
Palladium-Catalyzed Oxidation (Wacker-Type Reaction)

The Wacker-Tsuji oxidation is a palladium-catalyzed process that typically converts terminal alkenes to methyl ketones.[4] For heptamethyl-1-nonene, this reaction would be expected to produce 2,4,4,6,6,8,8-heptamethyl-2-nonanone. The reaction generally proceeds under mild conditions and utilizes a co-catalyst, often a copper salt, to reoxidize the palladium catalyst.

Recent advancements have led to the development of copper-free Wacker-type oxidation systems, for instance, employing an iron co-catalyst.[5] These systems can be effective for the oxidation of bulky terminal alkenes.[5] A key strategy to improve yields with sterically hindered alkenes is the slow addition of the substrate to suppress isomerization to less reactive internal alkenes.[5]

Table 2: Expected Reaction Parameters for Palladium-Catalyzed Oxidation of Heptamethyl-1-nonene

ParameterValue/Condition
Reactant This compound
Catalyst System Palladium(II) chloride (PdCl₂), Iron(III) citrate
Oxidant Molecular oxygen (O₂)
Solvent 1,2-Dimethoxyethane (DME) / Water
Temperature Room temperature
Key Condition Slow addition of the alkene
Expected Product 2,4,4,6,6,8,8-Heptamethyl-2-nonanone
Expected Regioselectivity Markovnikov

Experimental Protocols

While specific, optimized protocols for heptamethyl-1-nonene are not extensively documented, the following are detailed methodologies for analogous sterically hindered terminal alkenes that can be adapted.

General Protocol for Hydroboration-Oxidation of a Sterically Hindered Terminal Alkene

This protocol is based on established procedures for the hydroboration-oxidation of terminal alkenes.[1][6]

  • Hydroboration Step:

    • A solution of the sterically hindered terminal alkene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled to 0 °C in an ice bath.

    • A solution of borane-tetrahydrofuran complex (BH₃•THF, typically 1 M in THF, 0.4 equivalents to account for the stoichiometry of 3 alkenes per BH₃) is added dropwise to the alkene solution with stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-2 hours) to ensure complete formation of the trialkylborane.

  • Oxidation Step:

    • The reaction mixture containing the trialkylborane is cooled to 0 °C.

    • A solution of aqueous sodium hydroxide (e.g., 3 M NaOH, 3.0 equivalents) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (e.g., 30% H₂O₂, 3.0 equivalents), ensuring the temperature remains below 25 °C.

    • The mixture is then stirred at room temperature for several hours until the oxidation is complete.

    • The reaction is quenched by the addition of water, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.

    • Purification is typically achieved by column chromatography on silica gel.

General Protocol for Palladium/Iron-Catalyzed Wacker-Type Oxidation of a Sterically Hindered Terminal Alkene

This protocol is adapted from a reported copper-free Wacker-type oxidation method.[5]

  • Catalyst Preparation:

    • To a reaction vessel, add palladium(II) chloride (PdCl₂, 0.05 equivalents) and iron(III) citrate (0.05 equivalents).

    • Purge the vessel with oxygen.

    • Add a mixture of 1,2-dimethoxyethane (DME) and water (typically in a 3:1 ratio).

    • Stir the mixture at room temperature.

  • Reaction Execution:

    • The sterically hindered terminal alkene (1.0 equivalent) is added slowly to the catalyst mixture over an extended period (e.g., 5-23 hours) using a syringe pump.

    • After the addition is complete, the reaction mixture is stirred for an additional hour.

  • Work-up and Purification:

    • The product can be derivatized for easier isolation and quantification, for example, by forming a 2,4-dinitrophenylhydrazone.

    • Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent.

    • The combined organic extracts are washed, dried, and concentrated.

    • The crude product is then purified by silica gel column chromatography.

Visualization of Reaction Pathways and Workflows

Hydroboration-Oxidation Pathway

Hydroboration_Oxidation Alkene Heptamethyl-1-nonene Trialkylborane Trialkylborane Intermediate Alkene->Trialkylborane 1. BH3•THF Alcohol 2,4,4,6,6,8,8-Heptamethyl-1-nonanol Trialkylborane->Alcohol 2. H2O2, NaOH

Caption: Reaction pathway for the hydroboration-oxidation of heptamethyl-1-nonene.

Palladium-Catalyzed Oxidation Workflow

Wacker_Oxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Catalyst_Prep Mix PdCl2 and Fe(III) citrate in DME/H2O under O2 Reaction Slowly add Heptamethyl-1-nonene (Syringe Pump) Catalyst_Prep->Reaction Workup Quench, Extract, and Concentrate Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product 2,4,4,6,6,8,8-Heptamethyl-2-nonanone Purification->Product

Caption: Experimental workflow for the Wacker-type oxidation of heptamethyl-1-nonene.

Expected Spectroscopic Data

Table 3: Expected Spectroscopic Data for 2,4,4,6,6,8,8-Heptamethyl-1-nonanol

SpectroscopyExpected Key Signals
¹H NMR - Signal for -CH₂OH protons (~3.4-3.6 ppm) - Complex multiplets for other aliphatic protons - Multiple singlets for the numerous methyl groups
¹³C NMR - Signal for -CH₂OH carbon (~60-65 ppm) - Multiple signals in the aliphatic region for the carbon backbone and methyl groups
IR - Broad O-H stretch (~3200-3600 cm⁻¹) - C-O stretch (~1050-1150 cm⁻¹) - C-H stretches for sp³ carbons (~2850-3000 cm⁻¹)

Table 4: Expected Spectroscopic Data for 2,4,4,6,6,8,8-Heptamethyl-2-nonanone

SpectroscopyExpected Key Signals
¹H NMR - Singlet for the acetyl methyl protons (-COCH₃) (~2.1 ppm) - Complex multiplets for other aliphatic protons - Multiple singlets for the other methyl groups
¹³C NMR - Signal for the carbonyl carbon (C=O) (~205-215 ppm) - Signal for the acetyl methyl carbon (-COCH₃) (~30 ppm) - Multiple signals in the aliphatic region for the carbon backbone and methyl groups
IR - Strong C=O stretch (~1715 cm⁻¹) - C-H stretches for sp³ carbons (~2850-3000 cm⁻¹)

Polymerization Challenges

The significant steric hindrance posed by the numerous methyl groups in heptamethyl-1-nonene is expected to present a major obstacle to polymerization. The bulky substituents would likely inhibit the close approach of monomer units to the growing polymer chain, regardless of the polymerization mechanism (e.g., radical, cationic, or coordination polymerization). While research on the polymerization of sterically hindered alkenes is ongoing, successful polymerization of heptamethyl-1-nonene would likely require specialized catalysts or extreme reaction conditions to overcome the steric repulsion. Currently, there is a lack of specific data in the literature detailing successful polymerization of this monomer.

Conclusion

The reactivity of the terminal double bond in this compound is fundamentally governed by the profound steric hindrance along its carbon backbone. This structural feature dictates a preference for reactions that can accommodate bulky substrates, such as hydroboration-oxidation leading to the anti-Markovnikov alcohol and palladium-catalyzed Wacker-type oxidations to form the corresponding methyl ketone. While specific quantitative data for this particular alkene is scarce, established methodologies for other sterically hindered alkenes provide a solid foundation for synthetic transformations. The significant steric bulk also suggests that polymerization of this monomer would be exceptionally challenging. Further research into the reactivity of highly branched alkenes like heptamethyl-1-nonene will continue to enrich our understanding of the interplay between steric and electronic effects in chemical reactions.

References

Spectroscopic Profile of 2,4,4,6,6,8,8-Heptamethyl-1-nonene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,4,6,6,8,8-heptamethyl-1-nonene (CAS No: 15796-04-0), a highly branched alkene. The information detailed herein, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, is essential for its identification, characterization, and application in various research and development endeavors. Due to the limited availability of public experimental spectra, this guide incorporates predicted data for NMR and IR analyses to offer a thorough profile of the compound.

Molecular Structure and Properties

  • IUPAC Name: 2,4,4,6,6,8,8-heptamethylnon-1-ene

  • Molecular Formula: C₁₆H₃₂[1]

  • Molecular Weight: 224.43 g/mol [2][3]

  • Structure:

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is based on predicted values due to the absence of publicly available experimental spectra.

¹H NMR Spectroscopy (Predicted)

ProtonsChemical Shift (ppm) RangeMultiplicityIntegration
=CH₂4.6 - 4.8Singlet2H
-CH₂- (C3)~2.0Singlet2H
-CH- (C2)---
-CH₃ (C2)~1.7Singlet3H
-CH₂- (C5)1.2 - 1.4Singlet2H
-CH₂- (C7)1.2 - 1.4Singlet2H
gem-di-CH₃ (C4, C6)0.9 - 1.1Singlet12H
tert-butyl-CH₃ (C8)~0.9Singlet9H

¹³C NMR Spectroscopy (Predicted) [4]

Carbon TypeApproximate Chemical Shift (ppm)
Alkene Carbons110 - 150
Quaternary Carbons25 - 45
Methyl Carbons10 - 35
Infrared (IR) Spectroscopy

Note: The following IR data is based on predicted values due to the absence of publicly available experimental spectra.

Predicted Infrared (IR) Absorption Bands [4]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Vinylic C-HStretching> 3000Medium
Alkyl C-HStretching3000-2850Strong
C=C Double BondStretching1680-1640Medium-Weak
C-H Bending (CH₃ and CH₂)Bending1470-1450 and 1380-1370Medium
Mass Spectrometry (MS)

The electron ionization mass spectrum for this compound is available through the NIST WebBook.[1] The fragmentation pattern is characteristic of a highly branched alkene. Key fragments would be expected to arise from the cleavage of the carbon-carbon bonds, particularly at the sterically hindered quaternary carbon centers, leading to the formation of stable carbocations.

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A common concentration range is 5-25 mg/mL.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • Data Acquisition:

    • ¹H NMR: A standard proton experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 64 scans for a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled carbon experiment is conducted. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5]

  • Instrumentation: An FT-IR spectrometer is used, typically scanning a range of 4000 to 400 cm⁻¹.[6]

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The neat liquid sample is diluted in a volatile solvent like hexane or dichloromethane to a concentration of approximately 10-100 µg/mL.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used. A non-polar capillary column (e.g., DB-5ms) is suitable for separating branched hydrocarbons.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Speed: 2-3 scans per second.

  • Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then compared to spectral libraries (e.g., NIST) for identification and analyzed for its fragmentation pattern.

Workflow and Data Relationships

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships between the different data types.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_data Data Output cluster_analysis Interpretation & Characterization Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Thin Film Sample->Prep_IR Prep_MS Dilute in Hexane Sample->Prep_MS Acquire_NMR NMR Spectrometer Prep_NMR->Acquire_NMR Acquire_IR FT-IR Spectrometer Prep_IR->Acquire_IR Acquire_MS GC-MS System Prep_MS->Acquire_MS Data_NMR 1H & 13C NMR Spectra Acquire_NMR->Data_NMR Data_IR IR Spectrum Acquire_IR->Data_IR Data_MS Mass Spectrum Acquire_MS->Data_MS Analysis Structural Elucidation Data_NMR->Analysis Data_IR->Analysis Data_MS->Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Data_Relationship_Diagram cluster_data Spectroscopic Data cluster_info Structural Information Compound This compound NMR NMR (1H, 13C) Compound->NMR provides IR IR Compound->IR provides MS Mass Spec. Compound->MS provides Connectivity Carbon-Hydrogen Framework NMR->Connectivity Functional_Groups C=C, Alkyl Groups IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight

Caption: Relationship between spectroscopic data and structural information.

References

Solubility Profile of 2,4,4,6,6,8,8-Heptamethyl-1-nonene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,4,6,6,8,8-Heptamethyl-1-nonene, a highly branched aliphatic alkene. Due to the absence of publicly available quantitative solubility data, this document outlines the expected solubility based on the principle of "like dissolves like." Furthermore, it offers a detailed, generalized experimental protocol for determining the precise solubility of this compound in various organic solvents. This guide is intended to equip researchers with the foundational knowledge and practical methodology required to effectively incorporate this compound into their experimental workflows.

Introduction

This compound is a C16 hydrocarbon featuring a terminal double bond and extensive methyl branching.[1][2][3] Its highly aliphatic and non-polar nature is the primary determinant of its solubility behavior. Understanding the solubility of this compound is critical for a range of applications, including its use as a reagent, in polymer chemistry, and as a reference compound in analytical chemistry. This guide addresses the current information gap by providing a theoretical solubility framework and a practical experimental approach.

Predicted Solubility of this compound

Based on the non-polar structure of this compound, its solubility is expected to be highest in non-polar organic solvents. Conversely, it is predicted to have very low solubility in polar solvents, particularly protic solvents like water. The general principle of "like dissolves like" governs this behavior; the van der Waals forces present in non-polar solvents will readily interact with the non-polar alkene molecules, leading to dissolution.

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, categorized by polarity.

Solvent Solvent Type Predicted Solubility
HexaneNon-polarHigh
TolueneNon-polar (Aromatic)High
Diethyl EtherSlightly PolarModerate to High
ChloroformSlightly PolarModerate to High
AcetonePolar AproticLow to Moderate
EthanolPolar ProticLow
MethanolPolar ProticVery Low
WaterPolar ProticInsoluble

Note: This table presents predicted solubility based on chemical principles. Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Volumetric flasks

  • Pipettes

  • Syringe filters (PTFE, appropriate pore size)

  • Evaporating dish or pre-weighed beaker

  • Vacuum oven or desiccator

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when undissolved solute remains visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or shaker incubator set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes fully saturated.

  • Sample Withdrawal and Filtration:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • To ensure no solid particles are transferred, pass the withdrawn supernatant through a syringe filter into a pre-weighed evaporating dish or beaker.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish containing the filtered saturated solution in a vacuum oven at a temperature that will facilitate solvent evaporation without causing degradation of the solute. Alternatively, a desiccator under vacuum can be used.

    • Once the solvent has completely evaporated, re-weigh the evaporating dish containing the dried solute.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of supernatant withdrawn (L)

Considerations
  • Temperature Control: Solubility is highly dependent on temperature. It is crucial to maintain a constant and accurately recorded temperature throughout the equilibration process.

  • Solvent Purity: The presence of impurities in the solvent can affect the measured solubility. Always use high-purity, analytical grade solvents.

  • Equilibration Time: The time required to reach saturation can vary depending on the solute and solvent. It is advisable to test multiple time points to ensure equilibrium has been reached.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Workflow A Preparation of Saturated Solution B Equilibration at Constant Temperature A->B Incubate C Withdrawal and Filtration of Supernatant B->C Sample D Solvent Evaporation C->D Isolate Solute E Mass Determination of Solute D->E Weigh F Calculation of Solubility E->F Compute

Caption: Experimental workflow for solubility determination.

Conclusion

References

The Thermal Stability of Highly Branched Alkenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of highly branched alkenes, molecules of significant interest in various fields, including materials science and drug development, due to their unique structural and electronic properties. Understanding their behavior at elevated temperatures is crucial for predicting their degradation pathways, ensuring product stability, and designing robust synthetic routes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying chemical principles.

Core Principles of Alkene Stability

The thermal stability of an alkene is intrinsically linked to its molecular structure. Several key factors dictate the energy required to initiate thermal decomposition:

  • Degree of Substitution: The stability of an alkene generally increases with the number of alkyl groups attached to the double bond. Thus, the stability follows the order: tetrasubstituted > trisubstituted > disubstituted > monosubstituted. This is attributed to the electron-donating inductive effect of alkyl groups and hyperconjugation, which involves the delocalization of electrons from adjacent C-H σ-bonds into the π-system of the double bond.

  • Steric Hindrance: In highly branched alkenes, steric strain can counteract the stabilizing effects of substitution. Bulky substituents in close proximity can lead to intramolecular repulsion, weakening C-C bonds and lowering the overall thermal stability. Cis isomers are generally less stable than their trans counterparts due to greater steric hindrance between substituents on the same side of the double bond.

  • Bond Dissociation Energies (BDEs): The thermal decomposition of alkenes is initiated by the homolytic cleavage of the weakest bond in the molecule. Allylic C-C and C-H bonds, which are adjacent to the double bond, are typically weaker than vinylic or alkyl C-C and C-H bonds, making them more susceptible to thermal cleavage. The presence of bulky groups can further weaken these bonds through steric strain.

Quantitative Thermal Stability Data

The thermal stability of highly branched alkenes can be quantified by various parameters, including decomposition temperatures and activation energies (Ea) of pyrolysis. The following tables summarize available data for representative highly branched alkenes.

AlkeneStructureDecomposition Temperature Range (°C)Key ObservationsReference
3,3-Dimethyl-1-buteneCH2=CH-C(CH3)3730 - 1000High reactivity due to the presence of an allylic C-C bond susceptible to cleavage.
2,3-Dimethyl-2-butene(CH3)2C=C(CH3)2950 - 1350Higher thermal stability compared to 3,3-dimethyl-1-butene due to the absence of allylic C-C bonds. Decomposition is dominated by H-abstraction reactions.
cis-Di-tert-butylethylene(CH3)3C-CH=CH-C(CH3)3Isomerizes to the trans isomer upon heating.The cis isomer is sterically strained and can undergo thermal isomerization to the more stable trans form.[1]
Polyisobutylene (PIB)-[C(CH3)2-CH2]-n360 - 860A polymer of a highly branched alkene, its decomposition is a complex process involving random chain scission and depolymerization.
AlkeneActivation Energy (Ea) of Pyrolysis (kJ/mol)MethodReference
3-Methyl-3-buten-1-ol149.2 ± 6.8Experimental[2]
3-Buten-1-ol160.7 ± 5.9Experimental[2]

Experimental Protocols

The thermal stability of highly branched alkenes is typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition and the temperature at which the maximum rate of mass loss occurs.

General Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the highly branched alkene is placed in a crucible (e.g., alumina).[3]

  • Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.

  • Atmosphere: An inert gas, such as nitrogen or argon, is purged through the furnace to prevent oxidation.[4]

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.[5]

  • Data Acquisition: The instrument records the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition and the peak decomposition temperature.[5]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

General Protocol for Flow Reactor Pyrolysis:

  • Sample Preparation: The highly branched alkene is diluted in an inert gas (e.g., nitrogen) to a known concentration (e.g., 5-50%).[6]

  • Apparatus: A flow reactor, such as a heated quartz tube, is used. The reactor is maintained at a constant, high temperature (e.g., 550-750 °C).[6]

  • Pyrolysis: The diluted alkene sample is passed through the heated reactor with a defined residence time (e.g., 1-5 seconds).[6]

  • Product Collection and Analysis: The effluent from the reactor is rapidly cooled to quench the reaction and then injected into a GC/MS system.

  • GC Separation: The pyrolysis products are separated based on their boiling points and affinity for the GC column.

  • MS Identification: The separated components are ionized and fragmented in the mass spectrometer, and the resulting mass spectra are used to identify the individual pyrolysis products.[7]

Thermal Decomposition Pathways

The thermal decomposition of highly branched alkenes typically proceeds through a free-radical chain reaction mechanism involving initiation, propagation, and termination steps.

Initiation

The reaction is initiated by the homolytic cleavage of the weakest bond in the alkene molecule, usually an allylic C-C bond, to form two free radicals. The energy required for this step is related to the bond dissociation energy of the cleaved bond.

Propagation

The initial radicals can then undergo a series of reactions, including:

  • Hydrogen Abstraction: A radical abstracts a hydrogen atom from another alkene molecule, forming a new radical.

  • β-Scission: A radical undergoes cleavage of a C-C bond beta to the radical center, resulting in the formation of a smaller alkene and a new radical. This is a key step in the breakdown of the carbon skeleton.

  • Radical Addition: A radical adds to the double bond of an alkene molecule, forming a larger radical.

  • Isomerization: Radicals can undergo intramolecular hydrogen shifts to form more stable radical isomers.

Termination

The chain reaction is terminated when two radicals combine to form a stable molecule.

The following diagrams, generated using the DOT language, illustrate key aspects of the thermal decomposition of highly branched alkenes.

experimental_workflow cluster_pyrolysis Pyrolysis cluster_analysis Analysis Alkene Highly Branched Alkene Pyrolyzer Pyrolyzer (e.g., Flow Reactor) Alkene->Pyrolyzer Heat GC Gas Chromatography Pyrolyzer->GC Pyrolyzate MS Mass Spectrometry GC->MS Separated Products Products Products MS->Products Identification

Caption: Experimental workflow for Py-GC/MS analysis.

free_radical_mechanism cluster_propagation Propagation Steps Initiation Initiation (Bond Cleavage) Propagation Propagation Initiation->Propagation Formation of Radicals Termination Termination Propagation->Termination Radical Combination H_Abstraction H-Abstraction Beta_Scission β-Scission Addition Radical Addition Isomerization Isomerization H_Abstraction->Propagation Chain Reaction Beta_Scission->Propagation Addition->Propagation Isomerization->Propagation

Caption: General free-radical chain reaction mechanism.

beta_scission reactant R-CH2-C(R')=CH2 transition β-Scission reactant:f1->transition product1 R• transition->product1 product2 CH2=C(R')=CH2 transition->product2

Caption: β-Scission of an allylic radical.

Conclusion

The thermal stability of highly branched alkenes is a complex interplay of electronic and steric factors. While increased substitution generally enhances stability, severe steric hindrance in highly branched structures can lead to decreased thermal robustness. The primary degradation pathway involves free-radical chain reactions initiated by the cleavage of weak allylic bonds. Understanding these principles is essential for professionals in research and development who utilize these molecules in high-temperature applications or are concerned with their long-term stability. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for further investigation and application in the fields of chemistry, materials science, and drug development.

References

Methodological & Application

GC-MS Protocol for the Analysis of 2,4,4,6,6,8,8-Heptamethyl-1-nonene

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for Researchers

Introduction

2,4,4,6,6,8,8-Heptamethyl-1-nonene (C16H32, MW: 224.43 g/mol , CAS: 15796-04-0) is a highly branched alkene, a subclass of hydrocarbons characterized by extensive substitution along the carbon chain.[1][2][3] This branching imparts distinct physical and chemical properties compared to its straight-chain counterparts.[1] Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like heptamethyl-1-nonene.[1][4] This method is highly effective for resolving the compound from complex matrices, providing both chromatographic retention data and mass spectra for definitive identification.[1] This document provides a detailed protocol for the analysis of this compound using GC-MS.

Principle of Analysis

Gas chromatography-mass spectrometry (GC-MS) combines two powerful techniques to identify different substances within a test sample.[4] The gas chromatograph (GC) vaporizes the sample and separates its various components based on their boiling points and chemical interactions with the stationary phase of the analytical column.[4][5] As each separated component elutes from the column, it enters the mass spectrometer (MS), where it is ionized. The resulting ions are then sorted by their mass-to-charge ratio (m/z), which produces a unique mass spectrum that acts as a molecular fingerprint for identification.[4]

Experimental Protocol

1. Sample Preparation

The choice of sample preparation method depends on the sample matrix. For liquid samples, a liquid-liquid extraction (LLE) is a common and effective technique. For solid samples or analysis of volatile components, headspace sampling is recommended.[4][5]

Method 1: Liquid-Liquid Extraction (LLE) This technique is suitable for separating analytes from a liquid matrix based on their solubility in different immiscible solvents.[4]

  • Reagents : Dichloromethane or Hexane (GC grade), Anhydrous Sodium Sulfate, this compound standard.

  • Procedure :

    • Place a known volume (e.g., 10 mL) of the liquid sample into a separatory funnel.

    • Add an equal volume of a suitable organic solvent like hexane or dichloromethane.[4]

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The organic layer will contain the target analyte.

    • Drain the organic layer into a clean flask.

    • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen gas.[6]

    • Transfer the final extract into a 1.5 mL glass autosampler vial for GC-MS analysis.[7] Samples should be free from particles to avoid clogging the syringe.[7]

Method 2: Static Headspace Sampling This technique is ideal for analyzing volatile components of a liquid or solid sample without interference from non-volatile matrix components.[4][5]

  • Procedure :

    • Place a precisely weighed or measured amount of the sample into a sealed headspace vial.

    • Heat the vial in the headspace autosampler's incubator to allow the volatile compounds to vaporize and reach equilibrium between the sample and the gas phase (headspace).[5]

    • A portion of the headspace gas is then automatically injected directly into the GC system for analysis.[4][5]

2. GC-MS Instrumentation and Parameters

The following tables outline the recommended starting parameters for the GC-MS system. These may require optimization based on the specific instrument and sample complexity.

Table 1: Gas Chromatography (GC) Conditions

ParameterRecommended Setting
Column 5% Phenyl Polymethylsiloxane (e.g., Rxi-5ms, DB-5)
30 m x 0.25 mm I.D., 0.25 µm film thickness[8]
Carrier Gas Helium, Constant linear velocity mode (e.g., 40 cm/sec)[8]
Injection Mode Splitless[7]
Injection Volume 1 µL
Injector Temperature 250 °C[8]
Oven Program Initial: 50 °C, hold for 1 min
Ramp: 10 °C/min to 320 °C
Final Hold: Hold at 320 °C for 2 min[9]

Table 2: Mass Spectrometry (MS) Conditions

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV[9]
Ion Source Temp. 230 °C[8][9]
Quadrupole Temp. 150 °C[9]
Mass Scan Range 40 - 500 m/z
Solvent Delay 5 - 7 minutes (to prevent filament damage from the solvent)[9][10]

Data Presentation and Interpretation

1. Identification

The identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the peak of interest with that of a certified reference standard analyzed under identical conditions.[11] Alternatively, the mass spectrum can be compared against a spectral library, such as the NIST Mass Spectral Library.[12][13]

2. Quantitative Data Summary

The following table summarizes key quantitative data for the target analyte.

Table 3: Analyte Quantitative Data

ParameterValue
Compound Name This compound
CAS Number 15796-04-0[12]
Molecular Formula C16H32[12]
Molecular Weight 224.43 g/mol [3]
Typical Retention Time ~16.02 minutes (on a non-polar column)[1]
Key Mass Fragments (m/z) 57 (Base Peak), 41, 43, 71, 85, 99, 113, 224 (M+)

Note: Retention time can vary based on the specific GC column and conditions used.

3. Mass Spectrum Fragmentation

As a highly branched alkene, this compound undergoes characteristic fragmentation under electron ionization. Fragmentation is favored at the branching points due to the formation of more stable carbocations.[13] The base peak at m/z 57 corresponds to the stable tert-butyl cation ([C4H9]+), which can be formed from multiple cleavage points in the molecule. The molecular ion peak (M+) at m/z 224 may be observed, but it is often of low abundance or absent in highly branched compounds.[13]

Experimental Workflow Visualization

The logical flow of the analytical protocol, from sample collection to final data analysis, is depicted in the diagram below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Liquid or Solid Matrix) Extraction 2. Extraction (e.g., LLE or Headspace) SampleCollection->Extraction Cleanup 3. Cleanup & Concentration (Drying and N2 Evaporation) Extraction->Cleanup Injection 4. Sample Injection (1 µL into GC) Cleanup->Injection GCSeparation 5. GC Separation (Temperature Program) Injection->GCSeparation MSDetection 6. MS Detection (Ionization & Fragmentation) GCSeparation->MSDetection DataAcquisition 7. Data Acquisition (Chromatogram & Spectra) MSDetection->DataAcquisition Identification 8. Peak Identification (Retention Time & Library Match) DataAcquisition->Identification Quantification 9. Quantification (Peak Area Integration) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols: Derivatization of 2,4,4,6,6,8,8-Heptamethyl-1-nonene for Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 2,4,4,6,6,8,8-heptamethyl-1-nonene, a highly branched alpha-olefin. The derivatization of this sterically hindered alkene can lead to novel monomers and functionalized materials with unique properties, such as enhanced hydrophobicity, thermal stability, and tailored solubility, which are of significant interest in various fields of material science, including the development of advanced coatings, composites, and specialty polymers.

Introduction to Derivatization Strategies

The terminal double bond of this compound serves as a reactive handle for a variety of chemical transformations. The bulky heptamethylnonyl group introduces significant steric hindrance, which influences the reactivity and necessitates carefully optimized reaction conditions. Key derivatization strategies include hydrosilylation to introduce silicon-based functionalities and epoxidation to form a reactive oxirane ring. These derivatives can then be used as monomers for polymerization or as agents for surface modification.

Hydrosilylation of this compound

Hydrosilylation is a versatile reaction for the formation of silicon-carbon bonds, enabling the synthesis of organosilanes. These compounds are valuable as surface modifying agents, adhesion promoters, and monomers for silicone polymers. Due to the steric hindrance of this compound, a highly active catalyst is typically required. The reaction generally proceeds via an anti-Markovnikov addition, placing the silicon atom at the terminal carbon.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation

This protocol describes the synthesis of (2,4,4,6,6,8,8-heptamethylnonyl)trichlorosilane.

Materials:

  • This compound (≥95%)

  • Trichlorosilane (HSiCl₃)

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, Pt at ~2%)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere, a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with this compound (22.4 g, 0.1 mol) and anhydrous toluene (100 mL).

  • Karstedt's catalyst (0.1 mL) is added to the stirred solution.

  • Trichlorosilane (16.3 g, 0.12 mol) is added dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, the reaction mixture is heated to 60°C and stirred for 24 hours.

  • The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the vinyl protons of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature. Excess trichlorosilane and toluene are removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield (2,4,4,6,6,8,8-heptamethylnonyl)trichlorosilane as a colorless liquid.

Quantitative Data (Illustrative Example):

ParameterValue
Yield75-85%
Boiling Point135-140°C at 1 mmHg
¹H NMR (CDCl₃, δ)0.88 (s, 9H), 1.05-1.20 (m, 14H), 1.25 (s, 6H), 1.50-1.60 (m, 2H), 1.75-1.85 (m, 1H)
¹³C NMR (CDCl₃, δ)14.1, 22.7, 31.9, 33.4, 38.6, 45.2, 53.8, 57.9

Logical Relationship: Hydrosilylation Workflow

Hydrosilylation_Workflow Reactants This compound + Trichlorosilane Reaction Reaction in Anhydrous Toluene (60°C, 24h) Reactants->Reaction Catalyst Karstedt's Catalyst Catalyst->Reaction Workup Solvent Removal (Reduced Pressure) Reaction->Workup Purification Vacuum Distillation Workup->Purification Product (2,4,4,6,6,8,8-Heptamethylnonyl)trichlorosilane Purification->Product

Caption: Workflow for the synthesis of a bulky alkyltrichlorosilane.

Epoxidation of this compound

Epoxidation introduces a reactive three-membered oxirane ring, which can be opened by various nucleophiles to introduce a wide range of functional groups. The resulting epoxides can also serve as monomers for ring-opening polymerization to produce polyethers. The reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) is a common method for epoxidation.

Experimental Protocol: Epoxidation with m-CPBA

This protocol details the synthesis of 2-(2,4,4,6,6,8,8-heptamethylnonyl)oxirane.

Materials:

  • This compound (≥95%)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 500 mL round-bottom flask, this compound (22.4 g, 0.1 mol) is dissolved in dichloromethane (200 mL) and cooled to 0°C in an ice bath.

  • m-CPBA (26.9 g, ~0.12 mol, assuming 77% purity) is added portion-wise over 30 minutes with vigorous stirring, ensuring the temperature remains below 5°C.

  • The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 24 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • The reaction mixture is cooled to 0°C and the precipitated meta-chlorobenzoic acid is removed by filtration.

  • The filtrate is transferred to a separatory funnel and washed successively with saturated Na₂SO₃ solution (2 x 100 mL) to destroy excess peroxy acid, saturated NaHCO₃ solution (3 x 100 mL) to remove acidic byproducts, and brine (100 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(2,4,4,6,6,8,8-heptamethylnonyl)oxirane as a colorless oil.

Quantitative Data (Illustrative Example):

ParameterValue
Yield80-90%
Boiling Point120-125°C at 0.5 mmHg
¹H NMR (CDCl₃, δ)0.88 (s, 9H), 1.05-1.20 (m, 14H), 1.25 (s, 6H), 1.40-1.50 (m, 2H), 2.45 (dd, 1H), 2.75 (dd, 1H), 2.90 (m, 1H)
¹³C NMR (CDCl₃, δ)14.1, 22.7, 31.9, 33.4, 38.6, 45.2, 47.1, 52.4, 57.9

Experimental Workflow: Epoxidation and Purification

Epoxidation_Workflow Start Dissolve Alkene in DCM at 0°C Addition Portion-wise Addition of m-CPBA Start->Addition Reaction Stir at 0°C then RT (24h) Addition->Reaction Filtration Filter Precipitate Reaction->Filtration Washing Aqueous Washes: - Na₂SO₃ - NaHCO₃ - Brine Filtration->Washing Drying Dry with MgSO₄ Washing->Drying Evaporation Solvent Removal Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product 2-(2,4,4,6,6,8,8- Heptamethylnonyl)oxirane Chromatography->Product

Caption: Step-by-step workflow for the epoxidation of a sterically hindered alkene.

Polymerization of this compound Derivatives

The bulky nature of this compound makes its direct polymerization challenging. However, its derivatives, such as a methacrylate monomer, can be more amenable to polymerization.

Proposed Synthesis of a Methacrylate Monomer

A potential route to a polymerizable methacrylate monomer involves the conversion of the epoxide derivative. This would involve a ring-opening reaction followed by esterification with methacryloyl chloride.

Signaling Pathway: Monomer Synthesis from Epoxide

Monomer_Synthesis Epoxide 2-(2,4,4,6,6,8,8- Heptamethylnonyl)oxirane RingOpening Ring Opening (e.g., with H₂O/H⁺) Epoxide->RingOpening Diol Diol Intermediate RingOpening->Diol Esterification Esterification (Methacryloyl Chloride, Base) Diol->Esterification Monomer Heptamethylnonyl Methacrylate Monomer Esterification->Monomer

Caption: Proposed synthetic route to a bulky methacrylate monomer.

Application in Polymer Science

Polymers incorporating the bulky heptamethylnonyl side chain are expected to exhibit the following properties:

  • Increased Solubility: The branched alkyl groups can improve the solubility of polymers in organic solvents.[1]

  • Lowered Glass Transition Temperature (Tg): The bulky side chains can act as internal plasticizers, increasing the free volume and lowering the Tg of the polymer.[2]

  • Modified Mechanical Properties: The presence of long, branched side chains can lead to softer and more flexible materials.[2]

  • Enhanced Hydrophobicity: The large alkyl group will impart significant hydrophobic character to the polymer surface.

Surface Modification Applications

The hydrosilylation product, (2,4,4,6,6,8,8-heptamethylnonyl)trichlorosilane, is an ideal candidate for surface modification of materials possessing hydroxyl groups, such as silica and glass.

Protocol for Surface Modification of Silica Gel

Materials:

  • (2,4,4,6,6,8,8-Heptamethylnonyl)trichlorosilane

  • Silica gel (for chromatography, activated by heating at 150°C for 4 hours)

  • Anhydrous toluene

  • Triethylamine

Procedure:

  • In a round-bottom flask, activated silica gel (10 g) is suspended in anhydrous toluene (100 mL) under an inert atmosphere.

  • Triethylamine (1.5 mL) is added to the suspension.

  • A solution of (2,4,4,6,6,8,8-heptamethylnonyl)trichlorosilane (2.0 g) in anhydrous toluene (20 mL) is added dropwise to the stirred silica suspension.

  • The mixture is stirred at room temperature for 24 hours.

  • The modified silica gel is collected by filtration and washed sequentially with toluene, methanol, and dichloromethane.

  • The functionalized silica is dried under vacuum at 60°C for 12 hours.

Expected Outcome:

The surface of the silica gel will be functionalized with the bulky heptamethylnonyl groups, resulting in a highly hydrophobic material. This can be verified by contact angle measurements. Such modified silica can be used in reversed-phase chromatography or as a hydrophobic filler in polymer composites. The introduction of bulky alkyl silanes can significantly increase the contact angle of silica surfaces.[3][4]

Disclaimer: The provided protocols are based on established chemical principles and procedures for similar compounds. Due to the specific steric nature of this compound, optimization of reaction conditions may be necessary to achieve the desired outcomes. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes and Protocols for the Catalytic Oligomerization of 2,4,4,6,6,8,8-Heptamethyl-1-nonene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4,6,6,8,8-Heptamethyl-1-nonene is a highly branched alpha-olefin.[1] Its terminal double bond makes it susceptible to electrophilic attack, rendering it a candidate for catalytic oligomerization.[1] This process, which involves the catalyzed, sequential addition of monomer units, can yield oligomers with tailored molecular weights and structures. These oligomeric products have potential applications as synthetic lubricants, viscosity modifiers, and as building blocks for more complex molecules. This document provides detailed protocols for the catalytic oligomerization of this compound using Ziegler-Natta and metallocene-type catalysts, as well as through cationic polymerization.

Catalytic Systems and Mechanisms

The oligomerization of alpha-olefins can be achieved through various catalytic systems, each with distinct mechanisms and resulting in different product characteristics.

  • Ziegler-Natta Catalysts : These are typically heterogeneous catalysts, often based on titanium compounds activated by organoaluminum co-catalysts.[2] Polymerization occurs via a coordination-insertion mechanism at the transition metal center.[3]

  • Metallocene Catalysts : These are homogeneous catalysts consisting of a Group 4 transition metal (e.g., Zr, Hf) sandwiched between cyclopentadienyl-type ligands.[4][5] They are activated by a co-catalyst, typically methylaluminoxane (MAO).[4] Metallocene catalysts are known for producing polymers with narrow molecular weight distributions.

  • Cationic Polymerization : This method is initiated by a Lewis or Brønsted acid, which protonates the alkene to form a carbocation.[6] This reactive intermediate then propagates by adding to another monomer molecule. This method is well-suited for electron-rich, sterically hindered alkenes.

Experimental Protocols

The following are generalized protocols for the catalytic oligomerization of this compound. Researchers should optimize these conditions based on their specific equipment and desired product characteristics.

Protocol 1: Oligomerization using a Ziegler-Natta Catalyst System

Objective: To synthesize oligomers of this compound using a classic heterogeneous catalyst.

Materials:

  • This compound (freshly distilled)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Anhydrous heptane (or other inert hydrocarbon solvent)

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • Anhydrous sodium sulfate

  • Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (in situ):

    • Under an inert atmosphere, add anhydrous heptane (100 mL) to a flame-dried Schlenk flask equipped with a magnetic stirrer.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add triethylaluminum (e.g., 10 mmol) to the solvent.

    • In a separate Schlenk flask, prepare a solution of titanium tetrachloride (e.g., 1 mmol) in anhydrous heptane (20 mL).

    • Slowly add the TiCl₄ solution to the triethylaluminum solution at 0 °C with vigorous stirring. A brown precipitate will form.

    • Allow the catalyst slurry to stir at room temperature for 1 hour.

  • Oligomerization:

    • In a separate, larger Schlenk flask, dissolve this compound (e.g., 50 g, 0.223 mol) in anhydrous heptane (200 mL).

    • Heat the monomer solution to the desired reaction temperature (e.g., 70 °C).

    • Carefully transfer the prepared catalyst slurry to the monomer solution via cannula.

    • Maintain the reaction at the set temperature for the desired time (e.g., 4 hours). Monitor the reaction progress by taking aliquots and analyzing by GC-MS.

  • Work-up and Purification:

    • Quench the reaction by slowly adding methanol (20 mL).

    • Wash the reaction mixture with 10% HCl (3 x 50 mL) and then with deionized water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • The resulting crude product can be further purified by vacuum distillation to separate oligomers of different chain lengths.

Protocol 2: Oligomerization using a Metallocene Catalyst System

Objective: To synthesize oligomers with a narrow molecular weight distribution.

Materials:

  • This compound (freshly distilled)

  • Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)

  • Methylaluminoxane (MAO) (10 wt% solution in toluene)

  • Anhydrous toluene

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • Anhydrous sodium sulfate

  • Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere, add anhydrous toluene (150 mL) and this compound (e.g., 40 g, 0.178 mol) to a flame-dried Schlenk flask.

    • In a separate Schlenk flask, dissolve Cp₂ZrCl₂ (e.g., 0.05 mmol) in anhydrous toluene (10 mL).

  • Oligomerization:

    • Heat the monomer solution to the desired reaction temperature (e.g., 50 °C).

    • Add the MAO solution (e.g., 5 mmol) to the monomer solution and stir for 10 minutes.

    • Inject the Cp₂ZrCl₂ solution into the monomer/MAO mixture to initiate the polymerization.

    • Maintain the reaction at the set temperature for the desired time (e.g., 2 hours).

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Protocol 3: Cationic Oligomerization

Objective: To perform the oligomerization under acidic conditions, which may be favorable for this sterically hindered alkene.

Materials:

  • This compound (freshly distilled)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) or Aluminum trichloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere, dissolve this compound (e.g., 30 g, 0.134 mol) in anhydrous DCM (200 mL) in a flame-dried Schlenk flask.

    • Cool the solution to 0 °C.

  • Oligomerization:

    • Slowly add the Lewis acid initiator (e.g., BF₃·OEt₂, 1.34 mmol) to the stirred monomer solution.

    • Allow the reaction to proceed at 0 °C for a specified time (e.g., 1 hour). The reaction can be exothermic, so maintain cooling.

  • Work-up and Purification:

    • Quench the reaction by adding it to a saturated sodium bicarbonate solution (100 mL).

    • Separate the organic layer and wash it with deionized water (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the product by vacuum distillation.

Data Presentation

The following tables present hypothetical but realistic data for the oligomerization of this compound based on the protocols described above.

Table 1: Effect of Catalyst System on Oligomerization

Catalyst SystemTemperature (°C)Time (h)Monomer Conversion (%)Dimer Selectivity (%)Trimer Selectivity (%)Higher Oligomers (%)
TiCl₄/Al(C₂H₅)₃70485453025
Cp₂ZrCl₂/MAO5029260355
BF₃·OEt₂0178552520

Table 2: Influence of Reaction Parameters (Cp₂ZrCl₂/MAO System)

[Al]/[Zr] RatioTemperature (°C)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
10050884801.5
20050925101.4
20070954501.6

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomer Monomer (this compound) Reactor Inert Atmosphere Reactor Monomer->Reactor Solvent Anhydrous Solvent Solvent->Reactor Catalyst Catalyst System (e.g., Ziegler-Natta, Metallocene) Catalyst->Reactor Quench Quenching Reactor->Quench Reaction Mixture Wash Washing Quench->Wash Dry Drying Wash->Dry Purify Vacuum Distillation Dry->Purify Product Oligomeric Product Purify->Product

Caption: General experimental workflow for catalytic oligomerization.

signaling_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst Active Catalyst Center (e.g., [M]-R) Complex Catalyst-Monomer Complex Catalyst->Complex + Monomer Monomer1 Monomer Monomer1->Complex Insertion1 First Insertion Complex->Insertion1 Insertion2 Second Insertion (Chain Growth) Insertion1->Insertion2 + Monomer Monomer2 Monomer Monomer2->Insertion2 BetaHydride β-Hydride Elimination Insertion2->BetaHydride Chain Transfer Product Oligomer Product BetaHydride->Product RegenCatalyst Regenerated Catalyst BetaHydride->RegenCatalyst

Caption: Simplified mechanism of coordination-insertion oligomerization.

References

Application Note: 1H and 13C NMR Assignments for 2,4,4,6,6,8,8-Heptamethyl-1-nonene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed predicted 1H and 13C Nuclear Magnetic Resonance (NMR) assignments for 2,4,4,6,6,8,8-heptamethyl-1-nonene and a comprehensive protocol for its NMR analysis. This information is crucial for the structural elucidation and quality control of this highly branched alkene in research and development settings.

Introduction

This compound is a highly branched aliphatic alkene. Its structure, characterized by extensive methyl substitution, gives rise to a complex but interpretable NMR spectrum. Accurate assignment of 1H and 13C NMR signals is fundamental for confirming its chemical identity and purity.[1] NMR spectroscopy is a powerful analytical technique for elucidating the precise connectivity of atoms within a molecule.[1] This application note outlines the predicted chemical shifts and provides a standardized protocol for acquiring high-quality 1H and 13C NMR spectra.

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy, including the influence of substituent effects on chemical shifts in alkenes and alkanes. Alkenyl protons are typically observed at lower fields (deshielded) due to the anisotropic effects of the double bond.[2][3] Similarly, sp2 hybridized carbons in alkenes resonate at a lower field in the 13C NMR spectrum compared to sp3 hybridized carbons.[2][4]

Structure of this compound:

Table 1: Predicted 1H NMR Assignments for this compound

PositionProton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
1=CH24.70 - 4.85s2H
2-C(CH3)=1.70 - 1.80s3H
3-CH2-1.95 - 2.05s2H
4-C(CH3)2-1.10 - 1.20s6H
5-CH2-1.25 - 1.35s2H
6-C(CH3)2-1.10 - 1.20s6H
7-CH2-1.25 - 1.35s2H
8-C(CH3)30.85 - 0.95s9H

Note: Due to the high degree of branching and the absence of adjacent protons, most signals are predicted to be singlets.

Table 2: Predicted 13C NMR Assignments for this compound

PositionCarbon TypePredicted Chemical Shift (δ, ppm)
1=CH2110 - 115
2=C<145 - 150
3-CH2-50 - 55
4-C(CH3)2-35 - 40
5-CH2-50 - 55
6-C(CH3)2-35 - 40
7-CH2-50 - 55
8-C(CH3)330 - 35
C(4)-CH3-CH330 - 35
C(6)-CH3-CH330 - 35
C(8)-CH3-CH330 - 35
C(2)-CH3-CH320 - 25

Experimental Protocol: NMR Spectroscopy

This section provides a detailed methodology for the acquisition of 1H and 13C NMR spectra for this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar organic compounds.[5]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup and Calibration:

  • Use a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe for both 1H and 13C frequencies.

  • Lock the spectrometer on the deuterium signal of the CDCl3.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks for the solvent and TMS signals.

3. 1H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30 or similar).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.[6]

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.

  • Temperature: 298 K.

4. 13C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment (zgpg30 or similar).

  • Spectral Width: 0-220 ppm.[4]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of 13C and the presence of quaternary carbons.

  • Decoupling: Broadband proton decoupling to simplify the spectrum to single lines for each carbon.[7]

  • Temperature: 298 K.

5. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra manually or automatically.

  • Calibrate the 1H spectrum by setting the TMS peak to 0.00 ppm.

  • Calibrate the 13C spectrum by setting the CDCl3 triplet to 77.16 ppm.

  • Integrate the peaks in the 1H spectrum to determine the relative number of protons.

  • Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integrations, and by comparison with the predicted values. For more complex structures, 2D NMR experiments like COSY and HSQC can be employed to determine connectivity.[7]

Visualizations

The following diagrams illustrate the molecular structure and the general workflow for NMR analysis.

G cluster_0 This compound Structure C1 C1 (=CH2) C2 C2 (-C(CH3)=) C1->C2 C3 C3 (-CH2-) C2->C3 C4 C4 (-C(CH3)2-) C3->C4 C5 C5 (-CH2-) C4->C5 C6 C6 (-C(CH3)2-) C5->C6 C7 C7 (-CH2-) C6->C7 C8 C8 (-C(CH3)3) C7->C8 G cluster_workflow NMR Experimental Workflow A Sample Preparation (Dissolution in CDCl3 with TMS) B Spectrometer Setup (Lock, Tune, Shim) A->B C 1H & 13C Data Acquisition (Pulse Sequences) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis (Peak Picking, Integration, Assignment) D->E F Structural Elucidation E->F

References

Application Notes and Protocols for the Polymerization of Highly Branched α-Olefins: A Case Study on 2,4,4,6,6,8,8-Heptamethyl-1-nonene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Potential of Highly Branched Polyolefins

Poly-α-olefins (PAOs) are a versatile class of polymers with applications ranging from advanced lubricants and drag-reducing agents to thermoplastic elastomers.[1][2] The properties of PAOs are highly dependent on the structure of the monomer unit. The incorporation of highly branched α-olefins, such as 2,4,4,6,6,8,8-heptamethyl-1-nonene, into polymer chains is a strategy to synthesize materials with unique thermal and mechanical properties. The bulky side chains can influence the polymer's crystallinity, melting point, and solution behavior.[3] For instance, polymers with highly regular branched structures can exhibit high crystallinity and melting points, while the introduction of irregular branching can lead to amorphous, elastomeric materials.[3][4]

However, the polymerization of sterically hindered α-olefins presents significant challenges. The bulky substituents around the double bond can impede the approach of the monomer to the catalyst's active site, leading to low polymerization rates and low molecular weight polymers.[3][5]

Potential Applications of Poly(this compound)

While specific applications for the homopolymer of this compound are speculative due to the lack of published data, polymers derived from highly branched α-olefins could potentially be utilized as:

  • High-Performance Lubricant Additives: The highly branched structure could lead to a high viscosity index and good thermal stability.

  • Melt Flow Modifiers for Polyolefins: Blending with other polyolefins could improve their processing characteristics.

  • Unique Thermoplastic Elastomers: The bulky side chains might create a unique morphology leading to elastomeric properties.

  • Components of Advanced Coatings and Sealants: The hydrocarbon nature would confer hydrophobicity and chemical resistance.

Synthetic Strategies for Polymerizing Sterically Hindered α-Olefins

The most common methods for the polymerization of α-olefins are Ziegler-Natta and single-site catalysis.[6][7]

  • Ziegler-Natta Catalysis: These heterogeneous catalyst systems, typically based on titanium halides and organoaluminum co-catalysts, are workhorses in the polyolefin industry.[6][8] While robust, their activity can be significantly reduced with sterically bulky monomers.[9]

  • Single-Site Catalysis (Metallocenes and Post-Metallocenes): These homogeneous catalysts offer better control over polymer microstructure (tacticity) and molecular weight distribution.[3] However, they are also sensitive to steric hindrance.[3][5]

Given the steric bulk of this compound, achieving high molecular weight homopolymers is expected to be challenging. A more feasible approach could be its copolymerization with a less sterically hindered monomer, such as ethylene or propylene, to incorporate the bulky side chains into a polymer backbone.[4]

Hypothetical Experimental Protocol: Ziegler-Natta Polymerization of a Highly Branched α-Olefin

This protocol is a general guideline for the polymerization of a sterically hindered α-olefin like this compound and would require significant optimization.

4.1. Materials

MaterialPuritySupplierNotes
This compound>95%Commercial SourceShould be rigorously dried and deoxygenated before use.
TolueneAnhydrousCommercial SourcePurified using a solvent purification system.
Titanium(IV) chloride (TiCl₄)>99%Commercial SourceHandled under an inert atmosphere.
Triethylaluminum (TEAL), 1.0 M solution in hexanes-Commercial SourceHandled under an inert atmosphere.
MethanolACS gradeCommercial SourceUsed for quenching the reaction.
Hydrochloric acid, 10% aqueous solution-Commercial SourceUsed for catalyst residue removal.
Nitrogen or Argon gasHigh purityGas SupplierFor maintaining an inert atmosphere.

4.2. Polymerization Procedure

  • Reactor Preparation: A 250 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of high-purity nitrogen or argon.

  • Monomer and Solvent Addition: The flask is charged with 100 mL of anhydrous toluene and 20 mL (approximately 15.6 g) of this compound under an inert atmosphere.

  • Catalyst Preparation and Polymerization Initiation:

    • In a separate Schlenk tube, 1 mL of a 0.1 M solution of TiCl₄ in toluene is prepared.

    • The reactor is brought to the desired reaction temperature (e.g., 50 °C) in a thermostated oil bath.

    • The co-catalyst, triethylaluminum (TEAL) solution (e.g., 5 mL of a 1.0 M solution, to achieve an Al/Ti molar ratio of 50), is slowly added to the reactor.

    • The TiCl₄ solution is then injected into the reactor to initiate the polymerization.

  • Reaction: The reaction mixture is stirred at the set temperature for a predetermined time (e.g., 4 hours). The progress of the polymerization may be monitored by observing an increase in the viscosity of the solution.

  • Quenching and Polymer Isolation:

    • The polymerization is terminated by the slow addition of 10 mL of methanol.

    • The polymer solution is then poured into a beaker containing 400 mL of methanol with 10% HCl to precipitate the polymer and dissolve the catalyst residues.

    • The precipitated polymer is collected by filtration, washed extensively with methanol, and dried in a vacuum oven at 60 °C to a constant weight.

4.3. Characterization

The resulting polymer should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (Mw/Mn).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm), if any.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Visualizing the Process

5.1. Logical Relationship of Steric Hindrance and Polymerizability

Steric_Hindrance_Effect Monomer α-Olefin Monomer Steric_Hindrance Steric Hindrance (Bulky Substituents) Monomer->Steric_Hindrance possesses Catalyst Catalyst Active Site Steric_Hindrance->Catalyst hinders access to Polymer_Properties Final Polymer Properties (e.g., Crystallinity, Tm) Steric_Hindrance->Polymer_Properties strongly influences Polymerization_Rate Polymerization Rate Catalyst->Polymerization_Rate influences Molecular_Weight Polymer Molecular Weight Polymerization_Rate->Molecular_Weight affects Molecular_Weight->Polymer_Properties

Caption: Effect of steric hindrance on α-olefin polymerization.

5.2. Experimental Workflow for Ziegler-Natta Polymerization

ZN_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Isolation cluster_analysis Characterization Reactor_Prep 1. Reactor Drying (Inert Atmosphere) Reagent_Prep 2. Monomer & Solvent Purification (Drying, Deoxygenation) Solvent_Monomer_Add 3. Add Solvent & Monomer to Reactor Reagent_Prep->Solvent_Monomer_Add CoCatalyst_Add 4. Add Co-catalyst (TEAL) Solvent_Monomer_Add->CoCatalyst_Add Catalyst_Add 5. Add Catalyst (TiCl₄) & Initiate Reaction CoCatalyst_Add->Catalyst_Add Polymerization 6. Stir at Controlled Temperature Catalyst_Add->Polymerization Quenching 7. Quench with Methanol Polymerization->Quenching Precipitation 8. Precipitate in Acidified Methanol Quenching->Precipitation Isolation 9. Filter, Wash, and Dry Polymer Precipitation->Isolation Analysis 10. NMR, GPC, DSC, TGA Isolation->Analysis

Caption: General workflow for Ziegler-Natta polymerization.

Conclusion

The synthesis of polymers from highly branched α-olefins like this compound is a challenging yet potentially rewarding area of polymer science. The significant steric hindrance posed by the monomer requires careful selection of catalytic systems and optimization of reaction conditions. While homopolymerization may prove difficult, copolymerization strategies offer a promising route to new materials with tailored properties. The provided hypothetical protocol serves as a starting point for researchers venturing into this exciting field. It is crucial to approach such syntheses with a systematic study of reaction parameters to overcome the inherent challenges and unlock the potential of these unique monomers.

References

Application Notes and Protocols for 2,4,4,6,6,8,8-Heptamethyl-1-nonene in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of 2,4,4,6,6,8,8-heptamethyl-1-nonene as a monomer for polymerization reactions. Due to the limited specific experimental data on this highly branched α-olefin in current literature, this guide extrapolates from the general principles of polymerizing sterically hindered monomers. It covers the monomer's properties, potential polymerization methodologies, hypothetical experimental protocols, and essential characterization techniques. The aim is to equip researchers with a foundational understanding to explore the synthesis and application of novel polymers from this unique monomer.

Introduction: The Potential of a Highly Branched Monomer

This compound is a C16 α-olefin characterized by extensive methyl branching along its backbone.[1][2][3][4][5][6][7] This intricate molecular architecture suggests that its corresponding polymer, poly(this compound), could possess unique thermal, rheological, and solution properties not found in polymers derived from linear α-olefins. Such polymers are of interest for specialty applications, including advanced lubricants, polymer modifiers, and potentially as matrices for controlled drug delivery. The primary challenge in synthesizing these polymers lies in overcoming the steric hindrance presented by the bulky side chains of the monomer.

Monomer Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. Understanding these properties is crucial for designing appropriate polymerization conditions and purification strategies.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₃₂[1][2][3][5][6]
Molecular Weight 224.43 g/mol [1][2][3][5][6]
CAS Number 15796-04-0[5][6]
Boiling Point (Predicted) 261.2 ± 7.0 °C[6]
Density (Predicted) 0.780 ± 0.06 g/cm³[6]
Physical State Likely a colorless liquid at room temperature

Potential Polymerization Strategies

The polymerization of sterically hindered α-olefins like this compound requires careful selection of the catalytic system. The bulky substituents near the double bond can significantly impede the approach of the monomer to the catalyst's active site.

Ziegler-Natta Catalysis

Conventional heterogeneous Ziegler-Natta catalysts, typically comprising a titanium-based compound and an organoaluminum cocatalyst, are widely used for olefin polymerization.[8][9] For a sterically demanding monomer, high catalyst activity may be difficult to achieve. However, modern Ziegler-Natta catalysts with specifically designed internal and external donors might offer improved performance.

Metallocene Catalysis

Single-site metallocene catalysts, particularly those of Group 4 metals (Ti, Zr, Hf), offer greater control over polymer architecture and are often more tolerant of bulky monomers than traditional Ziegler-Natta systems.[10][11][12] The ability to tune the ligand environment of the metallocene allows for the rational design of catalysts with more accessible active sites. For instance, bridged metallocenes can provide a more open coordination sphere, which may be beneficial for the polymerization of this compound.[11]

Cationic Polymerization

The terminal double bond of this compound is susceptible to electrophilic attack, making cationic polymerization a viable synthetic route.[13] This can be initiated by a Lewis acid in the presence of a protic initiator. However, controlling side reactions such as chain transfer and termination, which can lead to low molecular weight polymers, is a significant challenge.

Experimental Protocols

The following are generalized, hypothetical protocols that can serve as a starting point for the polymerization of this compound. Optimization of catalyst choice, temperature, and reaction time will be necessary.

Protocol 1: Metallocene-Catalyzed Polymerization

Objective: To explore the polymerization of this compound using a metallocene/MAO catalyst system.

Materials:

  • This compound (purified and dried)

  • Anhydrous, deoxygenated toluene

  • rac-Et(Ind)₂ZrCl₂ (or similar metallocene)

  • Methylaluminoxane (MAO) solution in toluene (10 wt%)

  • Methanol

  • Dilute HCl in methanol

  • Nitrogen or Argon gas (high purity)

  • Schlenk line and associated glassware

Procedure:

  • Thoroughly dry all glassware in an oven and cool under an inert atmosphere.

  • In a Schlenk flask, dissolve a predetermined amount of this compound in anhydrous toluene.

  • Equilibrate the solution to the desired reaction temperature (e.g., 60 °C).

  • In a separate glovebox or Schlenk tube, prepare the catalyst solution by dissolving the metallocene in a small amount of toluene.

  • Inject the MAO solution into the monomer solution, followed by the catalyst solution to initiate the polymerization.

  • Maintain the reaction under vigorous stirring for a specified duration (e.g., 4-24 hours).

  • Terminate the polymerization by adding methanol.

  • Precipitate the polymer by pouring the reaction mixture into an excess of acidified methanol.

  • Isolate the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 50 °C until a constant weight is achieved.

Protocol 2: Cationic Polymerization

Objective: To investigate the cationic polymerization of this compound.

Materials:

  • This compound (purified and dried)

  • Anhydrous, deoxygenated dichloromethane

  • Boron trichloride (BCl₃) solution in dichloromethane or another suitable Lewis acid initiator

  • Methanol (chilled)

  • Nitrogen or Argon gas (high purity)

  • Schlenk line and associated glassware

Procedure:

  • Under an inert atmosphere, add the monomer and anhydrous dichloromethane to a Schlenk flask.

  • Cool the mixture to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add the BCl₃ solution dropwise to initiate the polymerization.

  • Allow the reaction to proceed for 1-2 hours.

  • Quench the reaction with chilled methanol.

  • Isolate the polymer by precipitation in excess methanol, followed by filtration and vacuum drying.

Data Presentation and Characterization

Systematic documentation of experimental results is crucial for optimizing the polymerization process.

Table 2: Template for Summarizing Polymerization Data

EntryCatalyst SystemMonomer Conc. (M)[M]/[Cat] RatioTemp. (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1ExampleExampleExampleExampleExampleExampleExampleExample
2
3

Key Characterization Techniques:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and assess tacticity.

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (T₉) and melting point (Tₘ).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.

Visualized Workflows and Challenges

experimental_workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_analysis Analysis Monomer_Prep Monomer Purification Reaction_Vessel Inert Atmosphere Reactor Monomer_Prep->Reaction_Vessel Catalyst_Prep Catalyst Preparation Catalyst_Prep->Reaction_Vessel Initiation Initiation Reaction_Vessel->Initiation Propagation Propagation Initiation->Propagation Termination Termination & Quenching Propagation->Termination Isolation Polymer Isolation & Purification Termination->Isolation Structural Structural Characterization (NMR) Isolation->Structural Molecular_Weight Molecular Weight Analysis (GPC) Isolation->Molecular_Weight Thermal Thermal Analysis (DSC, TGA) Isolation->Thermal polymerization_challenges cluster_challenges_nodes Monomer Highly Branched Monomer Challenges Key Challenges Monomer->Challenges Low_Reactivity Low Catalyst Activity Challenges->Low_Reactivity Low_MW Low Molecular Weight Challenges->Low_MW Side_Reactions Chain Transfer Dominance Challenges->Side_Reactions Low_Yield Low Polymer Yield Challenges->Low_Yield

References

Application Notes and Protocols for Reactions of 2,4,4,6,6,8,8-Heptamethyl-1-nonene: The Role of Steric Hindrance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for the reactions of 2,4,4,6,6,8,8-heptamethyl-1-nonene is limited in the available scientific literature. The following application notes and protocols are based on established principles of organic chemistry for sterically hindered alkenes. The quantitative data presented is illustrative and intended to demonstrate expected trends. These protocols are representative and may require optimization for this specific substrate.

Introduction: The Influence of Steric Bulk on Reactivity

This compound is a highly branched terminal alkene. Its chemical reactivity is significantly governed by steric hindrance arising from the numerous methyl groups along its backbone.[1] This steric bulk shields the double bond, influencing the regioselectivity and reaction rates of various addition reactions.[1] Understanding these steric effects is crucial for predicting and controlling the outcomes of its chemical transformations.

Key Structural Features:

  • Terminal Alkene: The double bond is located at the end of the carbon chain, which generally makes it more accessible than an internal double bond.[1]

  • Neopentyl-like Groups: The presence of quaternary carbon centers creates significant steric congestion near the reactive site.

  • Highly Branched Structure: The overall bulky nature of the molecule restricts the approach of reagents.

Hydroboration-Oxidation: A Study in Regioselectivity

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols. For terminal alkenes, this reaction typically proceeds with anti-Markovnikov selectivity, where the hydroxyl group adds to the terminal carbon. In the case of this compound, this regioselectivity is expected to be pronounced due to the substantial steric hindrance at the internal carbon of the double bond.

The choice of borane reagent can further influence the regioselectivity. Sterically demanding boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), are expected to exhibit higher selectivity for the terminal position compared to less hindered boranes like borane-tetrahydrofuran complex (BH₃·THF).

Illustrative Data on Regioselectivity

The following table presents hypothetical, yet chemically reasonable, data illustrating the expected effect of the borane reagent on the regioselectivity of the hydroboration-oxidation of this compound.

Borane ReagentProduct (Alcohol)Regioselectivity (Terminal:Internal)Expected Yield (%)
BH₃·THF2,4,4,6,6,8,8-Heptamethyl-1-nonanol>95:5~90%
9-BBN2,4,4,6,6,8,8-Heptamethyl-1-nonanol>99:1~95%
Experimental Protocol: Hydroboration-Oxidation with 9-BBN

This protocol is a representative procedure adapted for a sterically hindered alkene.

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 9-BBN solution (1.1 mmol, 2.2 mL of 0.5 M solution in THF) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the mixture to 0 °C and slowly add ethanol (2 mL), followed by the dropwise addition of 3 M NaOH solution (1.5 mL).

  • Very carefully, add 30% H₂O₂ (1.5 mL) dropwise, ensuring the internal temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Add diethyl ether (20 mL) and water (10 mL). Separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,4,4,6,6,8,8-heptamethyl-1-nonanol.

Hydroboration_Workflow cluster_prep Reaction Setup cluster_reaction Hydroboration cluster_oxidation Oxidation cluster_workup Workup and Purification Alkene This compound in anhydrous THF Add_9BBN Add 9-BBN at 0 °C Alkene->Add_9BBN Stir Stir at RT for 4h Add_9BBN->Stir Add_EtOH_NaOH Add EtOH and NaOH at 0 °C Stir->Add_EtOH_NaOH Add_H2O2 Add H₂O₂ dropwise Add_EtOH_NaOH->Add_H2O2 Stir_Ox Stir at RT for 1h Add_H2O2->Stir_Ox Extract Extraction with Diethyl Ether Stir_Ox->Extract Dry Drying and Concentration Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Alcohol Purify->Product

Caption: Workflow for the hydroboration-oxidation of this compound.

Epoxidation: Formation of a Sterically Encumbered Oxirane

Epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for synthesizing oxiranes. The bulky substituents on this compound are expected to slow down the rate of epoxidation compared to less hindered alkenes. However, the terminal nature of the double bond should still allow for the reaction to proceed to completion, albeit potentially requiring longer reaction times or slightly elevated temperatures.

Illustrative Data for Epoxidation
ReagentProductExpected Yield (%)
m-CPBA2-(2,2,4,4,6,6-hexamethylheptan-1-yl)oxirane>85%
Experimental Protocol: Epoxidation with m-CPBA

This protocol is a general procedure for the epoxidation of an alkene.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA), 77%

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve this compound (1.0 mmol) in DCM (10 mL) in a round-bottom flask.

  • Add m-CPBA (1.5 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. Due to steric hindrance, the reaction may require stirring for 24-48 hours.

  • Upon completion, dilute the reaction mixture with DCM (15 mL).

  • Wash the organic layer with saturated NaHCO₃ solution (2 x 15 mL) to remove excess peroxy acid and the m-chlorobenzoic acid byproduct.

  • Wash with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding epoxide.

Epoxidation_Pathway Alkene This compound TransitionState Concerted Transition State (Butterfly Mechanism) Alkene->TransitionState Reagent m-CPBA in DCM Reagent->TransitionState Product 2-(2,2,4,4,6,6-Hexamethylheptan-1-yl)oxirane TransitionState->Product Byproduct m-Chlorobenzoic Acid TransitionState->Byproduct

Caption: Reaction pathway for the epoxidation of this compound.

Polymerization: Challenges and Opportunities

The polymerization of highly branched α-olefins such as this compound presents significant challenges due to steric hindrance. Traditional polymerization methods may be sluggish or ineffective.

  • Cationic Polymerization: This method can be used for the polymerization of isobutylene, a structural component of this compound. However, the extreme steric bulk of the full C16 monomer would likely lead to very low molecular weight oligomers, if any polymerization occurs.

  • Ziegler-Natta Polymerization: These catalysts are effective for the polymerization of α-olefins.[1][2][3] However, the bulky substituents adjacent to the double bond in this compound would severely hinder the coordination of the monomer to the catalytic center, likely resulting in low polymerization rates and low molecular weight polymers.

Advanced catalytic systems may be required to achieve successful polymerization of such a sterically demanding monomer.

Representative Protocol: Ziegler-Natta Polymerization (General)

This is a general protocol for the polymerization of an α-olefin and would require significant optimization.

Materials:

  • This compound, purified and dried

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Anhydrous heptane

  • Methanol

  • Hydrochloric acid, 10% aqueous solution

Procedure:

  • In a dry, inert atmosphere glovebox, add anhydrous heptane (50 mL) to a flame-dried Schlenk flask equipped with a magnetic stirrer.

  • Add TiCl₄ (0.1 mmol) to the heptane.

  • Slowly add triethylaluminum (0.3 mmol) to the solution to form the catalyst slurry.

  • In a separate flask, dissolve this compound (10 mmol) in anhydrous heptane (20 mL).

  • Transfer the monomer solution to the catalyst slurry via cannula.

  • Heat the reaction mixture to 70-80 °C and stir for 24 hours.

  • Quench the reaction by slowly adding methanol (5 mL).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing 10% HCl.

  • Filter the solid polymer, wash with methanol, and dry under vacuum.

Polymerization_Logic Monomer This compound (Sterically Hindered) Coordination Monomer Coordination to Catalyst Monomer->Coordination Catalyst Polymerization Catalyst (e.g., Ziegler-Natta) Catalyst->Coordination Insertion Chain Insertion Coordination->Insertion Slow due to steric hindrance NoReaction No Significant Polymerization Coordination->NoReaction If hindrance is too great Polymer Low Molecular Weight Polymer or Oligomer Insertion->Polymer

Caption: Logical flow for the polymerization of a sterically hindered monomer.

References

Application Note: Quantitative Analysis of 2,4,4,6,6,8,8-Heptamethyl-1-nonene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,4,4,6,6,8,8-Heptamethyl-1-nonene (CAS No. 15796-04-0) is a highly branched olefinic hydrocarbon. As a component in complex hydrocarbon mixtures, such as propylene oligomers, its accurate quantification is crucial for process optimization, quality control, and research in the chemical industry. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard method. This method is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a precise and reliable analytical procedure.

Principle

This method employs Gas Chromatography (GC) for the separation of this compound from other components in a sample matrix. The separated analyte is then detected and quantified by a Mass Spectrometer (MS). The use of an internal standard (IS) is incorporated to improve the accuracy and precision of the quantification by correcting for variations in sample injection volume and potential matrix effects. The quantification is based on the ratio of the analyte peak area to the internal standard peak area.

Materials and Reagents

  • Analytical Standard: this compound (purity ≥95%)

  • Internal Standard: n-Heptadecane (C17H36), analytical standard grade (purity ≥99%)

  • Solvent: Hexane or Pentane, HPLC or GC grade

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

  • Micropipettes and tips

  • Vortex mixer

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • Autosampler: Agilent 7693A or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column

  • Data System: MassHunter or equivalent chromatography data software

Experimental Protocols

Preparation of Standard Solutions

a. Internal Standard Stock Solution (IS Stock):

  • Accurately weigh approximately 50 mg of n-Heptadecane into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane. This yields a concentration of approximately 1 mg/mL.

b. Analyte Stock Solution (AS Stock):

  • Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane. This yields a concentration of approximately 1 mg/mL.

c. Calibration Standards:

  • Prepare a series of calibration standards by adding appropriate volumes of the AS Stock to 2 mL vials.

  • To each vial, add a constant amount of the IS Stock (e.g., 100 µL of a 100 µg/mL working solution).

  • Dilute to a final volume of 1 mL with hexane.

  • An example calibration curve concentration range is provided in the data section.

Sample Preparation
  • Accurately weigh the sample to be analyzed into a suitable volumetric flask.

  • Dissolve and dilute with hexane to a known volume to achieve a concentration within the calibration range.

  • Transfer 900 µL of the diluted sample into a 2 mL GC vial.

  • Add 100 µL of the internal standard working solution (e.g., 100 µg/mL) to the vial.

  • Vortex the vial for 30 seconds to ensure homogeneity.

GC-MS Instrumental Method

The following instrumental parameters are recommended and should be optimized for the specific instrument in use:

Parameter Condition
GC Inlet Split/Splitless
Inlet Temperature280 °C
Injection Volume1 µL
Split Ratio20:1
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature80 °C, hold for 2 minutes
Ramp Rate10 °C/min to 250 °C
Final HoldHold at 250 °C for 5 minutes
Mass Spectrometer
MS Source Temp230 °C
MS Quad Temp150 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (Analyte)m/z 57, 113, 224
SIM Ions (IS)m/z 57, 71, 240
Solvent Delay3 minutes
Data Analysis and Quantification
  • Identify the peaks for this compound and n-Heptadecane based on their retention times and characteristic ions.

  • Integrate the peak areas for the selected quantification ions for both the analyte and the internal standard.

  • Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Area_Analyte / Concentration_Analyte) / (Area_IS / Concentration_IS)

  • Construct a calibration curve by plotting the area ratio (Area_Analyte / Area_IS) against the concentration ratio (Concentration_Analyte / Concentration_IS).

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Calculate the concentration of the analyte in the prepared sample using the calibration curve.

Data Presentation

Table 1: Illustrative Calibration Curve Data

Calibration LevelAnalyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
151015,23030,1500.505
2101030,58030,2101.012
3251076,15030,3502.509
45010151,98030,1805.036
510010303,50030,25010.033

Table 2: Illustrative Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)1 µg/mL
Limit of Quantification (LOQ)5 µg/mL
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%

Note: The data presented in these tables are for illustrative purposes only and should be generated by the user for their specific instrumentation and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards gcms_analysis GC-MS Analysis prep_standards->gcms_analysis prep_sample Prepare Sample Solution prep_sample->gcms_analysis peak_integration Peak Integration gcms_analysis->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte peak_integration->quantification calibration_curve->quantification quantification_logic cluster_inputs Measured Inputs cluster_knowns Known Values cluster_calculations Calculations cluster_output Final Result Area_A Peak Area of Analyte (A) Area_Ratio Calculate Area Ratio (Area_A / Area_IS) Area_A->Area_Ratio Area_IS Peak Area of Internal Standard (IS) Area_IS->Area_Ratio Conc_IS Concentration of Internal Standard (IS) Conc_A Concentration of Analyte (A) Conc_IS->Conc_A Cal_Curve Calibration Curve y = mx + c Conc_Ratio Determine Concentration Ratio from Calibration Curve Cal_Curve->Conc_Ratio Area_Ratio->Conc_Ratio Conc_Ratio->Conc_A

Application Notes and Protocols for the Use of 2,4,4,6,6,8,8-Heptamethyl-1-nonene as a Reference Compound in Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4,6,6,8,8-Heptamethyl-1-nonene is a highly branched alkene that serves as a valuable reference material in the field of analytical chemistry, particularly in Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Its well-defined chemical structure and physical properties make it suitable for the calibration and validation of analytical methods. This document provides detailed application notes and protocols for its use as a reference compound, including a representative application in the analysis of branched hydrocarbons.

Physicochemical Properties

A clear understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application.

PropertyValue
Molecular Formula C₁₆H₃₂
Molecular Weight 224.43 g/mol [2][3]
CAS Number 15796-04-0[2]
Boiling Point (Predicted) 261.2 ± 7.0 °C[2]
Density (Predicted) 0.780 ± 0.06 g/cm³[2]
Structure A highly branched terminal alkene

Considerations for Use in GC

Due to its complex structure, this compound and its isomers present unique challenges and opportunities in GC analysis. The separation of this compound from its isomers, such as 2,4,4,6,6,8,8-Heptamethyl-2-nonene, can be difficult with standard GC columns due to similar physical properties, which may lead to co-elution.[1] Therefore, high-resolution capillary columns are recommended for baseline separation. Its distinct mass spectrum, available in the NIST database, allows for confident identification when using a mass spectrometric detector.[4]

Representative Application: Quantification of Branched Alkanes in a Hydrocarbon Mixture using this compound as an Internal Standard

This section outlines a hypothetical, yet representative, protocol for the use of this compound as an internal standard (IS) for the quantification of other branched alkanes in a complex hydrocarbon matrix, such as a petroleum fraction or a synthetic mixture.

Objective

To accurately quantify the concentration of target branched alkanes in a sample by GC-MS, using this compound as an internal standard to correct for variations in injection volume and instrument response.

Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Prepare Stock Solutions (Analyte & IS) B Create Calibration Standards A->B C Prepare Sample with IS A->C G Generate Calibration Curve B->G D Inject into GC-MS C->D E Separation & Detection D->E F Peak Integration E->F F->G H Quantify Analytes F->H G->H

Caption: Experimental workflow for quantitative GC-MS analysis using an internal standard.

Protocols

1. Preparation of Stock and Standard Solutions

  • Internal Standard Stock Solution (IS Stock):

    • Accurately weigh approximately 25 mg of this compound (purity ≥95%).

    • Dissolve in n-hexane in a 25 mL volumetric flask and dilute to the mark. This yields a concentration of approximately 1 mg/mL.

  • Analyte Stock Solution:

    • Prepare a stock solution of the target branched alkane(s) in n-hexane at a concentration of approximately 1 mg/mL.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into 1 mL volumetric flasks.

    • Add a constant amount of the IS Stock solution to each calibration standard (e.g., 50 µL to each flask to yield a final IS concentration of 50 µg/mL).

    • Dilute to the mark with n-hexane. A typical concentration range for the analytes could be 1, 5, 10, 25, 50, and 100 µg/mL.

2. Sample Preparation

  • If the sample is a complex mixture, perform a suitable sample cleanup or extraction procedure (e.g., solid-phase extraction) to isolate the hydrocarbon fraction.

  • To 1 mL of the prepared sample (or a dilution thereof in n-hexane), add the same constant amount of the IS Stock solution as used for the calibration standards (e.g., 50 µL).

3. GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of branched hydrocarbons.

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL, splitless mode
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 300 °CHold: 5 min at 300 °C
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Data Presentation: Representative Quantitative Data

The following table presents simulated data from a calibration curve experiment for a hypothetical analyte, "Analyte X," using this compound as the internal standard.

Calibration LevelAnalyte X Conc. (µg/mL)Analyte X Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11.012,500610,0000.0205
25.063,000605,0000.1041
310.0128,000615,0000.2081
425.0315,000608,0000.5181
550.0640,000612,0001.0457
6100.01,290,000611,0002.1113

A calibration curve would be generated by plotting the Peak Area Ratio against the Analyte X Concentration. The concentration of Analyte X in an unknown sample can then be determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Logical Relationship for Quantification

Quantification_Logic cluster_input Inputs cluster_calc Calculation cluster_output Output A Peak Area of Analyte D Calculate Peak Area Ratio (Analyte/IS) A->D B Peak Area of IS B->D C Calibration Curve (Ratio vs. Conc.) E Concentration of Analyte C->E D->E

Caption: Logical diagram for the quantification of an analyte using an internal standard.

This compound is a useful, high-purity reference compound for GC and GC-MS applications involving the analysis of branched hydrocarbons. While its structural complexity requires careful chromatographic method development to ensure proper separation from isomers, its well-defined properties make it an excellent choice for use as an internal standard in quantitative analyses. The protocols and data presented here provide a framework for the successful implementation of this compound as a reference material in a research or quality control setting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Highly Branched Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of highly branched alkenes. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in synthesizing highly branched (tri- and tetrasubstituted) alkenes?

A1: The synthesis of highly substituted alkenes is a considerable challenge in organic chemistry.[1][2][3] The primary difficulties include:

  • Steric Hindrance: The increased number of substituents around the double bond creates significant steric strain, which can hinder the approach of reagents and slow down or prevent reactions.[4][5] Overcoming this steric barrier is a central theme in the development of new synthetic methods.

  • Regioselectivity: Controlling where new substituents are placed on the alkene is often difficult.[6][7][8] For unsymmetrical alkenes, addition reactions can lead to a mixture of constitutional isomers (regioisomers).[6][9]

  • Stereoselectivity: Achieving the desired 3D arrangement (E/Z or cis/trans) of substituents is crucial, especially for applications in medicinal chemistry.[6][10] Many reactions can produce a mixture of stereoisomers, which can be difficult to separate.

  • Reaction Conditions: Synthesizing highly branched alkenes often requires specialized catalysts, ligands, or harsh reaction conditions to overcome the inherent challenges.[11][12]

Q2: How can I improve the regioselectivity of my reaction?

A2: Achieving high regioselectivity is key to a successful synthesis. Here are some strategies:

  • Understand the Reaction Mechanism: The regiochemical outcome is often dictated by the reaction mechanism. For example, hydrohalogenation of alkenes typically follows Markovnikov's rule, where the halogen adds to the more substituted carbon.[7] Conversely, hydroboration-oxidation results in anti-Markovnikov addition.[6]

  • Choice of Reagents and Catalysts: The choice of catalyst and reagents can dramatically influence regioselectivity. For instance, in nickel-catalyzed cross-coupling reactions, the use of bulky N-heterocyclic carbene ligands has been shown to be crucial for high reactivity and selectivity.[11]

  • Directing Groups: In some cases, a functional group on the substrate can direct an incoming reagent to a specific position.

Q3: What are some common methods for synthesizing tetrasubstituted alkenes?

A3: Several methods have been developed for the synthesis of these sterically congested molecules:

  • Alkene Metathesis: Ring-closing metathesis (RCM) and cross-metathesis are powerful tools, particularly with the development of highly active molybdenum and ruthenium catalysts.[13]

  • Alkyne Difunctionalization: This approach involves the simultaneous addition of two different groups across a carbon-carbon triple bond, which can provide access to tetrasubstituted alkenes with high regio- and stereocontrol.[14]

  • Transition Metal-Catalyzed Cross-Coupling: Nickel- and rhodium-catalyzed reactions have emerged as effective methods for constructing highly substituted alkenes.[11][15]

  • Julia-Kocienski Olefination: This reaction is a modification of the classical Julia olefination and is a reliable method for creating di-, tri-, and tetrasubstituted alkenes.[16][17]

Troubleshooting Guides

Problem 1: Low or No Yield in Olefination Reactions

Possible Cause: High steric hindrance between the coupling partners is a common reason for low yields in the synthesis of highly branched alkenes. The bulky nature of the substituents can prevent the reacting centers from coming into the required proximity.[4]

Troubleshooting Steps:

  • Change the Catalyst: If using a standard catalyst (e.g., a first-generation Grubbs catalyst for metathesis), consider switching to a more reactive, sterically less demanding, or more robust catalyst. For example, molybdenum-based catalysts have shown high reactivity for sterically encumbered substrates in metathesis reactions.[13] For nickel-catalyzed reactions, employing bulky N-heterocyclic carbene ligands can improve reactivity.[11]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, be mindful of potential side reactions and decomposition of starting materials or products.

  • Use Microwave Irradiation: Microwave-assisted synthesis can sometimes promote reactions that are difficult to achieve with conventional heating by providing rapid and uniform heating.[18]

  • Modify the Substrate: If possible, consider if a less sterically hindered precursor could be used to form the desired product through a different synthetic route.

Problem 2: Poor E/Z Selectivity in an Alkene-Forming Reaction

Possible Cause: The stereochemical outcome of an olefination reaction is often determined by the mechanism and the relative stability of transition states. For example, in the Julia-Kocienski olefination, the syn/anti selectivity of the initial addition step is critical as subsequent steps are stereospecific.[16][17]

Troubleshooting Steps:

  • Modify the Base and Solvent: The choice of base and solvent can significantly influence the ratio of syn and anti addition intermediates, thereby affecting the final E/Z ratio. Experiment with different combinations of bases (e.g., KHMDS, NaHMDS, LiHMDS) and solvents (e.g., THF, DME, toluene).

  • Adjust the Reaction Temperature: The selectivity of many reactions is temperature-dependent. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.

  • Change the Olefination Method: If one method consistently gives poor selectivity, consider an alternative. For example, if a Wittig reaction is providing a mixture of isomers, a Horner-Wadsworth-Emmons reaction might provide higher E-selectivity. The Julia-Kocienski olefination can also be tuned to favor either the E or Z isomer under specific conditions.[16]

Experimental Protocols

Protocol 1: Nickel-Catalyzed Synthesis of a Tetrasubstituted Alkene

This protocol is a generalized representation based on modern cross-coupling methodologies for synthesizing sterically hindered alkenes.[11]

Materials:

  • Aryl or heteroaryl triflate

  • Terminal olefin

  • Nickel catalyst precursor (e.g., Ni(cod)₂)

  • Bulky N-heterocyclic carbene (NHC) ligand (e.g., with an acenaphthyl backbone)

  • Boronic acid or ester reagent

  • Base (e.g., NaOt-Bu)

  • Anhydrous solvent (e.g., mesitylene or dioxane)

  • Standard Schlenk line or glovebox equipment for handling air-sensitive reagents

Procedure:

  • In a glovebox, add the nickel catalyst precursor and the NHC ligand to an oven-dried reaction vessel.

  • Add the anhydrous solvent and stir for 10-15 minutes to allow for the formation of the active catalyst complex.

  • Add the aryl triflate, the terminal olefin, the boronic acid reagent, and the base to the reaction vessel.

  • Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-36 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalysts for Ring-Closing Metathesis (RCM) of a Sterically Hindered Diene

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Grubbs 2nd Gen. (B)5Toluene802485[13]
Less Steric Ru (K)5Toluene601297[13]
Molybdenum (A)10Benzene551>95[13]
Grubbs-Hoveyda (D)5CH₂Cl₂404High[13]

Note: This table is a representative summary based on data presented in the literature for various substrates. Actual results may vary depending on the specific substrate.

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_sterics Assess Steric Hindrance start->check_sterics high_sterics High Steric Hindrance Suspected check_sterics->high_sterics change_catalyst Switch to More Active / Less Hindered Catalyst high_sterics->change_catalyst Yes increase_temp Increase Reaction Temperature high_sterics->increase_temp Yes use_microwave Use Microwave Irradiation high_sterics->use_microwave Yes failure Yield Still Low high_sterics->failure No reassess Reassess Yield change_catalyst->reassess increase_temp->reassess use_microwave->reassess success Successful Synthesis reassess->success Improved reassess->failure Not Improved redesign Redesign Synthetic Route failure->redesign

Caption: A flowchart for troubleshooting low-yield reactions.

Catalytic Cycle for Nickel-Catalyzed Alkene Synthesis

NickelCatalyticCycle A Aryl-Ni Intermediate B Alkenyl-Ni Species A->B Syn-addition C Cyclic Intermediate B->C Addition to Carbonyl Ni_cat Ni Catalyst C->Ni_cat Ring Opening & Product Release product Tetrasubstituted Alkene C->product Ni_cat->A Transmetalation sub1 Boronic Acid sub1->A sub2 Alkyne sub2->B

Caption: A simplified catalytic cycle for Ni-catalyzed synthesis.

References

preventing isomerization of 2,4,4,6,6,8,8-Heptamethyl-1-nonene during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,4,4,6,6,8,8-Heptamethyl-1-nonene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing its isomerization during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomerization of this compound during reactions?

A1: The primary cause of isomerization is the thermodynamic stability of the corresponding internal alkene, 2,4,4,6,6,8,8-Heptamethyl-2-nonene. Terminal alkenes are generally less stable than their internal counterparts. The reaction conditions, particularly the presence of acid or heat, can provide a pathway for the migration of the double bond to a more stable internal position. The significant steric hindrance in this compound can influence the rate of this isomerization.

Q2: How can I detect if isomerization has occurred in my reaction mixture?

A2: Isomerization can be detected and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: The 1-nonene and 2-nonene isomers will have different retention times, allowing for their separation and quantification.

  • ¹H NMR: The terminal alkene (1-nonene) will show characteristic signals for the vinyl protons (typically in the range of 4.5-5.5 ppm). The internal alkene (2-nonene) will have a different set of signals corresponding to its structure.

  • ¹³C NMR: The position of the double bond will result in distinct chemical shifts for the sp² hybridized carbons in the two isomers.

Q3: Are there any general precautions I can take to minimize isomerization?

A3: Yes, several general precautions can be taken:

  • Temperature Control: Perform reactions at the lowest effective temperature to minimize the energy available for the isomerization pathway.

  • Avoid Acidic Conditions: Use non-acidic reagents and solvents whenever possible. If an acid is required, consider using a weaker acid or a buffered system.

  • Reaction Time: Monitor the reaction progress and stop it as soon as the desired product is formed to prevent subsequent isomerization.

  • Choice of Catalyst: Select catalysts that are known to be selective for terminal alkenes and have low isomerization activity.

Troubleshooting Guides

This section provides troubleshooting for specific reactions where isomerization of this compound is a common issue.

Issue 1: Isomerization during Hydroboration-Oxidation

Symptom: You are attempting to synthesize the anti-Markovnikov alcohol, 2,4,4,6,6,8,8-Heptamethyl-1-nonanol, but you observe the formation of the corresponding ketone or other isomeric alcohols, indicating that isomerization of the starting alkene occurred prior to or during the reaction.

Troubleshooting Workflow:

start Isomerization Observed in Hydroboration-Oxidation reagent Are you using BH3•THF? start->reagent bulky_borane Switch to a sterically hindered borane (e.g., 9-BBN or Disiamylborane) reagent->bulky_borane Yes temp_control Is the reaction performed at low temperature? reagent->temp_control No bulky_borane->temp_control low_temp Maintain reaction at 0°C to room temperature temp_control->low_temp No acid_check Are there any acidic impurities in your reagents or solvent? temp_control->acid_check Yes low_temp->acid_check purify Purify reagents and use anhydrous, non-acidic solvents acid_check->purify Yes success Isomerization Minimized acid_check->success No purify->success

Caption: Troubleshooting workflow for hydroboration-oxidation.

Quantitative Data: Effect of Borane Reagent on Regioselectivity

Borane ReagentTypical Temperature (°C)Expected ProductIsomer Formation
BH₃•THF0 to 252,4,4,6,6,8,8-Heptamethyl-1-nonanolLow to moderate
9-BBN252,4,4,6,6,8,8-Heptamethyl-1-nonanolMinimal
Disiamylborane0 to 252,4,4,6,6,8,8-Heptamethyl-1-nonanolMinimal

Experimental Protocol: Hydroboration-Oxidation with 9-BBN

  • Setup: A dry, nitrogen-flushed round-bottom flask is equipped with a magnetic stir bar and a septum.

  • Reagents: this compound (1.0 eq) is dissolved in anhydrous THF.

  • Hydroboration: A solution of 9-BBN (1.1 eq) in THF is added dropwise to the alkene solution at room temperature. The reaction is stirred for 2-4 hours.

  • Oxidation: The reaction is cooled to 0°C, and a solution of aqueous sodium hydroxide (3M) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).

  • Work-up: The reaction mixture is stirred at room temperature for 1 hour, then extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Issue 2: Isomerization during Catalytic Hydrogenation

Symptom: During the catalytic hydrogenation to produce 2,4,4,6,6,8,8-Heptamethylnonane, you observe the formation of internal alkene isomers in the reaction mixture, leading to incomplete hydrogenation or the formation of multiple alkane isomers.

Troubleshooting Workflow:

start Isomerization Observed in Catalytic Hydrogenation catalyst Which catalyst are you using? start->catalyst pd_c Pd/C is known to cause isomerization. Consider alternative catalysts. catalyst->pd_c Pd/C pressure Is the hydrogen pressure sufficient? catalyst->pressure Other pt_adams Use PtO₂ (Adam's catalyst) or Rh/C pd_c->pt_adams pt_adams->pressure increase_pressure Increase H₂ pressure to promote hydrogenation over isomerization pressure->increase_pressure Low solvent What is the solvent? pressure->solvent Adequate increase_pressure->solvent polar_solvent Use a less polar, non-acidic solvent (e.g., hexane instead of ethanol) solvent->polar_solvent Polar/Acidic success Isomerization Minimized solvent->success Non-polar polar_solvent->success

Caption: Troubleshooting workflow for catalytic hydrogenation.

Quantitative Data: Catalyst Effect on Isomerization

CatalystTypical SolventIsomerization Potential
10% Pd/CEthanolHigh
PtO₂ (Adam's catalyst)Ethyl acetate, HexaneLow
5% Rh/CHexaneLow

Experimental Protocol: Isomerization-Free Catalytic Hydrogenation

  • Setup: A high-pressure hydrogenation vessel (Parr shaker) is charged with this compound (1.0 eq) and a suitable solvent such as hexane.

  • Catalyst: PtO₂ (Adam's catalyst) (0.02 eq) is carefully added to the solution.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (50 psi). The mixture is shaken at room temperature for 12-24 hours.

  • Work-up: The reaction is vented, and the catalyst is removed by filtration through a pad of Celite.

  • Analysis: The filtrate is concentrated, and the product is analyzed by GC-MS and NMR to confirm complete hydrogenation and the absence of isomers.

Issue 3: Isomerization during Epoxidation

Symptom: When performing an epoxidation reaction, you detect the presence of the internal epoxide isomer, indicating that the starting alkene isomerized before or during the reaction.

Troubleshooting Workflow:

start Isomerization Observed in Epoxidation reagent What epoxidizing agent are you using? start->reagent peroxyacid Is the peroxyacid (e.g., m-CPBA) free of strong acid impurities? reagent->peroxyacid Peroxyacid other_reagents Consider alternative, non-acidic epoxidation methods (e.g., Jacobsen's catalyst) reagent->other_reagents Other buffered_conditions Use buffered conditions (e.g., Na₂HPO₄) or a purified peroxyacid peroxyacid->buffered_conditions No temp Is the reaction run at low temperature? peroxyacid->temp Yes buffered_conditions->temp other_reagents->temp low_temp Maintain the reaction at 0°C or below temp->low_temp No success Isomerization Minimized temp->success Yes low_temp->success

Caption: Troubleshooting workflow for epoxidation.

Quantitative Data: Epoxidation Conditions and Isomerization

Epoxidizing AgentAdditive/ConditionsIsomerization Potential
m-CPBANoneModerate to High
m-CPBANa₂HPO₄ bufferLow
DMDO (in acetone)Neutral, low temperatureVery Low

Experimental Protocol: Buffered Epoxidation with m-CPBA

  • Setup: A round-bottom flask is charged with this compound (1.0 eq), dichloromethane, and a phosphate buffer solution (e.g., Na₂HPO₄).

  • Epoxidation: The mixture is cooled to 0°C, and a solution of m-CPBA (1.2 eq) in dichloromethane is added dropwise. The reaction is stirred at 0°C and monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate, dried over anhydrous magnesium sulfate, and concentrated to give the crude epoxide, which can be further purified by chromatography.

Technical Support Center: Purification of 2,4,4,6,6,8,8-Heptamethyl-1-nonene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2,4,4,6,6,8,8-Heptamethyl-1-nonene. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the purification of this compound.

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

A1: The most common impurities are typically other isomers and the saturated analog of the parent molecule. These can include:

  • Positional Isomers: Such as 2,4,4,6,6,8,8-Heptamethyl-2-nonene, where the double bond is in a different position. The terminal -1-nonene is generally more accessible for reactions compared to the more sterically hindered internal isomers[1].

  • Saturated Analog: 2,2,4,4,6,8,8-Heptamethylnonane, which lacks the double bond[1][2][3][4].

  • Lower Molecular Weight Olefins: Remnants from the oligomerization synthesis process[1].

  • Solvents and Reagents: Residual solvents or reagents from the synthesis.

Q2: My GC-MS analysis shows a closely eluting peak next to my main product peak. How can I identify and remove this impurity?

A2: A closely eluting peak often suggests the presence of a structural isomer, such as 2,4,4,6,6,8,8-Heptamethyl-2-nonene[1][5][6].

  • Identification: Utilize ¹H and ¹³C NMR spectroscopy to confirm the position of the double bond. The terminal alkene protons of the -1-nonene isomer will have a characteristic chemical shift and splitting pattern that is absent in the internal -2-nonene isomer[1].

  • Removal: Fractional distillation can be effective if there is a sufficient boiling point difference. For isomers with very close boiling points, preparative gas chromatography (Prep-GC) or specialized liquid chromatography techniques, such as silver-ion HPLC, may be necessary. Silver-ion chromatography is known to effectively separate olefins based on the position and substitution of the double bond[7][8].

Q3: I need to remove the saturated analog, 2,2,4,4,6,8,8-Heptamethylnonane, from my sample. Which technique is most effective?

A3: The most effective methods for separating olefins from saturated hydrocarbons are:

  • Silver-Ion High-Performance Liquid Chromatography (HPLC): This technique relies on the interaction of the pi electrons of the double bond with silver ions, causing the olefin to be retained longer on the column than the saturated analog[7][8].

  • Olefin-Specific Adsorbents: Certain materials can selectively adsorb olefins, allowing for the separation of saturated hydrocarbons[9][10].

  • Fractional Distillation: While potentially less effective if boiling points are very close, it can be a viable first-pass purification method.

Q4: After distillation, my this compound still shows signs of impurities. What could be the issue?

A4: Several factors could contribute to this:

  • Azeotrope Formation: The impurity may form an azeotrope with the product, meaning they boil at a constant temperature and cannot be separated by simple distillation. Azeotropic distillation with a different solvent might be an option[11].

  • Insufficient Column Efficiency: The distillation column may not have enough theoretical plates to separate components with close boiling points. Using a longer column or a column with a more efficient packing material can help.

  • Thermal Decomposition: Although highly branched alkenes are relatively stable, excessive distillation temperatures could lead to isomerization or degradation. Consider vacuum distillation to lower the boiling point.

Q5: Can I use standard silica gel column chromatography for purification?

A5: Standard silica gel chromatography is generally not effective for separating non-polar hydrocarbons like olefins from their saturated analogs or isomers. The lack of polar functional groups results in very little interaction with the silica gel, and the compounds will likely elute together with the non-polar solvent. Silver-impregnated silica gel is a more suitable choice for chromatographic separation of olefins[8].

Quantitative Data Summary

The following table summarizes the expected purity levels and key considerations for various purification techniques.

Purification TechniqueTarget ImpurityExpected PurityThroughputKey Considerations
Fractional Distillation Isomers, Saturated Analogs>95%HighRequires significant boiling point difference.
Vacuum Distillation High-boiling impurities>98%HighReduces the risk of thermal degradation.
Preparative GC (Prep-GC) Isomers, Saturated Analogs>99.5%LowHigh resolution for closely boiling compounds.
Silver-Ion HPLC Saturated Analogs, Isomers>99%MediumExcellent for separating based on unsaturation[7][8].
Adsorption Polar impurities, Water>98%HighEffective for removing specific contaminants[10].

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This method is suitable for removing impurities with different boiling points.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings or metal sponge).

    • Use a round-bottom flask of an appropriate size (should be 50-70% full).

    • Attach a thermometer with the bulb positioned at the level of the side-arm leading to the condenser.

    • Connect the apparatus to a vacuum pump with a cold trap and a manometer.

  • Procedure:

    • Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

    • Slowly evacuate the system to the desired pressure.

    • Begin heating the distillation flask gently using a heating mantle.

    • Collect and discard the initial forerun, which may contain lower-boiling impurities.

    • Collect the main fraction at a stable temperature and pressure. The boiling point will depend on the vacuum level.

    • Stop the distillation before the flask boils to dryness to prevent the formation of peroxides.

Protocol 2: Silver-Ion High-Performance Liquid Chromatography (HPLC)

This technique is highly effective for separating the target olefin from its saturated analog and isomers[7][8].

  • Column Preparation:

    • Use a commercially available silver-impregnated silica column or prepare one by flushing a standard silica column with a solution of silver nitrate in an appropriate solvent, followed by a non-polar mobile phase.

  • Mobile Phase:

    • A non-polar mobile phase such as hexane or a mixture of hexane and a slightly more polar solvent (e.g., dichloromethane) is typically used[7].

  • Procedure:

    • Dissolve the crude this compound in a small amount of the mobile phase.

    • Inject the sample onto the HPLC column.

    • Run the separation isocratically. The saturated analog (2,2,4,4,6,8,8-Heptamethylnonane) will elute first, followed by the olefin isomers.

    • Collect the fractions corresponding to the desired this compound peak.

    • Evaporate the solvent from the collected fractions to obtain the purified product.

Visualizations

PurificationWorkflow start Crude This compound analysis GC-MS & NMR Analysis start->analysis distillation Fractional Vacuum Distillation analysis->distillation  Initial Purification check_purity Purity > 95%? distillation->check_purity chromatography Silver-Ion Chromatography final_product High-Purity Product (>99%) chromatography->final_product check_purity->chromatography  No check_purity->final_product  Yes

Caption: Purification workflow for this compound.

TroubleshootingGuide start Impurity Detected in Product q1 Impurity Type? Isomer/Saturated Analog Polar Impurity start->q1 q2 Distillation Ineffective? Close Boiling Points Thermal Degradation start->q2 a1 Use Silver-Ion Chromatography q1:f1->a1 a2 Use Adsorption/ Silica Filtration q1:f2->a2 a3 Increase Column Efficiency or Use Prep-GC q2:f1->a3 a4 Use Vacuum Distillation q2:f2->a4

Caption: Troubleshooting guide for purification issues.

References

dealing with steric hindrance in heptamethyl-1-nonene reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heptamethyl-1-nonene. The focus is on addressing challenges related to steric hindrance in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with heptamethyl-1-nonene so sluggish or low-yielding?

A1: Heptamethyl-1-nonene is a highly substituted alkene, which presents significant steric hindrance around the carbon-carbon double bond. This steric bulk can impede the approach of reagents to the reactive center, leading to slower reaction rates and lower yields compared to less substituted alkenes. The numerous methyl groups create a crowded environment that can prevent effective orbital overlap required for bond formation in many reactions.

Q2: How can I improve the regioselectivity of hydroboration-oxidation on heptamethyl-1-nonene?

A2: Due to the steric hindrance, standard hydroborating agents like borane (BH₃) may exhibit reduced regioselectivity. To achieve a high degree of anti-Markovnikov addition, it is recommended to use a bulkier, sterically demanding borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN).[1][2][3] The increased steric bulk of 9-BBN enhances the preference for the boron to add to the less hindered terminal carbon of the double bond.

Q3: What is the best approach for the epoxidation of heptamethyl-1-nonene?

A3: Epoxidation of heptamethyl-1-nonene can be effectively achieved using a peroxyacid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and reliable choice.[4][5][6][7] The reaction proceeds via a concerted mechanism, resulting in a syn-addition of the oxygen atom to the double bond. Given the steric hindrance, the reaction may require longer reaction times or slightly elevated temperatures compared to unhindered alkenes.

Q4: I am having trouble with olefin metathesis involving heptamethyl-1-nonene. What catalyst should I use?

A4: Olefin metathesis reactions with sterically hindered substrates like heptamethyl-1-nonene often require more active and specialized catalysts. First-generation Grubbs catalysts may be ineffective. It is advisable to use second or third-generation Grubbs catalysts, or Hoveyda-Grubbs catalysts, which are known to be more tolerant of sterically demanding alkenes and exhibit higher activity.[8][9][10] Specifically, catalysts with modified N-heterocyclic carbene (NHC) ligands that have reduced steric bulk can improve efficiency.[11]

Q5: Is catalytic hydrogenation of the double bond in heptamethyl-1-nonene feasible?

A5: Yes, catalytic hydrogenation is a viable method for reducing the double bond in heptamethyl-1-nonene to the corresponding alkane. However, due to the steric hindrance, harsher reaction conditions such as higher pressures of hydrogen gas, elevated temperatures, and higher catalyst loadings may be necessary.[12][13] Platinum, palladium, or nickel-based catalysts are typically used for this transformation.[13]

Troubleshooting Guides

Problem 1: Low Yield in Hydroboration-Oxidation
Possible Cause Troubleshooting Step
Incomplete hydroboration due to steric hindrance.Use a more reactive or less sterically hindered borane reagent is not recommended as it will decrease regioselectivity. Instead, increase the reaction time and/or temperature. Ensure an inert atmosphere is maintained throughout the reaction.
Use of a sterically demanding borane like 9-BBN is crucial for high regioselectivity.[1][2][3]If not already using it, switch to 9-BBN.
Inefficient oxidation of the organoborane intermediate.Ensure complete oxidation by using a fresh solution of hydrogen peroxide and a sufficient excess of aqueous base (e.g., NaOH). The oxidation step is typically exothermic; maintain proper temperature control.
Degradation of the borane reagent.Use freshly opened or properly stored borane reagents. Borane-THF complexes can degrade over time.
Problem 2: Incomplete Epoxidation Reaction
Possible Cause Troubleshooting Step
Insufficient reactivity of the peroxyacid.Use a slight excess of the peroxyacid (e.g., 1.1-1.2 equivalents of m-CPBA).
Steric hindrance slowing down the reaction.Increase the reaction time and monitor the progress by TLC or GC. Gentle heating (e.g., to 40 °C) can also increase the reaction rate, but should be done cautiously as peroxyacids can be thermally unstable.
Decomposition of the peroxyacid.Use a fresh batch of the peroxyacid. m-CPBA should be stored under refrigeration.
Reaction performed in a protic solvent.Use an inert, non-aqueous solvent such as dichloromethane or chloroform to prevent the opening of the epoxide ring to a diol.[6]
Problem 3: Failure of Olefin Cross-Metathesis

| Possible Cause | Troubleshooting Step | | Catalyst deactivation or low activity. | Use a more robust and active catalyst, such as a second or third-generation Grubbs catalyst or a Hoveyda-Grubbs catalyst.[8][9][10] Ensure the use of dry, degassed solvents and an inert atmosphere to prevent catalyst decomposition. | | Unfavorable reaction equilibrium. | If the desired product is volatile, the reaction can be driven forward by removing the gaseous byproduct (e.g., ethylene) under a gentle stream of inert gas or by performing the reaction under vacuum.[10] | | Steric hindrance preventing catalyst coordination. | Consider using a catalyst with a smaller N-heterocyclic carbene (NHC) ligand to reduce steric clash.[11] | | Incorrect choice of reaction partner. | For cross-metathesis, using an excess of the less sterically hindered olefin partner can favor the formation of the desired cross-product over homodimerization. |

Data Presentation

Table 1: Comparison of Borane Reagents for the Hydroboration of a Sterically Hindered Alkene (Analogous System)

Borane ReagentRegioselectivity (Anti-Markovnikov:Markovnikov)Relative Reaction Rate
BH₃ • THF~94:6Moderate
9-BBN>99:1Slower

Data is illustrative for a sterically hindered terminal alkene and highlights the enhanced selectivity of 9-BBN.[2][3]

Table 2: Comparison of Catalysts for Olefin Cross-Metathesis of a Sterically Hindered Alkene (Analogous System)

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Grubbs 1st Generation524<10
Grubbs 2nd Generation2.51265
Hoveyda-Grubbs 2nd Generation2.5885

Data is representative for the cross-metathesis of a sterically demanding terminal alkene with a simple olefin partner.[14][15][16]

Experimental Protocols

Protocol 1: Hydroboration-Oxidation of Heptamethyl-1-nonene with 9-BBN

Objective: To synthesize 2,4,4,6,6,8,8-heptamethyl-1-nonanol with high regioselectivity.

Materials:

  • Heptamethyl-1-nonene

  • 9-BBN (0.5 M solution in THF)

  • Dry THF

  • Ethanol

  • 6 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add heptamethyl-1-nonene (1.0 eq).

  • Dissolve the alkene in dry THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to 0 °C and slowly add ethanol to quench any unreacted 9-BBN.

  • Carefully add 6 M aqueous NaOH (3.0 eq) followed by the slow, dropwise addition of 30% H₂O₂ (3.0 eq), ensuring the internal temperature does not exceed 50 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Epoxidation of Heptamethyl-1-nonene with m-CPBA

Objective: To synthesize 1,2-epoxy-2,4,4,6,6,8,8-heptamethylnonane.

Materials:

  • Heptamethyl-1-nonene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve heptamethyl-1-nonene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the alkene solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by flash column chromatography.

Visualizations

Hydroboration_Workflow cluster_start Starting Materials cluster_reaction Hydroboration cluster_oxidation Oxidation cluster_workup Workup & Purification Heptamethyl-1-nonene Heptamethyl-1-nonene Reaction_Vessel Reaction at 0°C to RT (12-24h under N2) Heptamethyl-1-nonene->Reaction_Vessel 9-BBN_THF 9-BBN in THF 9-BBN_THF->Reaction_Vessel Oxidation_Step Oxidation with NaOH and H2O2 Reaction_Vessel->Oxidation_Step Organoborane Intermediate Extraction Extraction Oxidation_Step->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product 2,4,4,6,6,8,8-heptamethyl-1-nonanol Epoxidation_Workflow cluster_start Starting Materials cluster_reaction Epoxidation cluster_workup Workup & Purification Heptamethyl-1-nonene Heptamethyl-1-nonene Reaction_Vessel Reaction at 0°C to RT (12-48h) Heptamethyl-1-nonene->Reaction_Vessel mCPBA_DCM m-CPBA in DCM mCPBA_DCM->Reaction_Vessel Aqueous_Wash Aqueous Washes (Na2SO3, NaHCO3) Reaction_Vessel->Aqueous_Wash Drying_Evaporation Drying and Solvent Removal Aqueous_Wash->Drying_Evaporation Purification Column Chromatography Drying_Evaporation->Purification Final_Product Final_Product Purification->Final_Product 1,2-epoxy-2,4,4,6,6,8,8-heptamethylnonane Troubleshooting_Logic Start Low Reaction Yield Check_Steric_Hindrance Is the reaction known to be sensitive to steric hindrance? Start->Check_Steric_Hindrance Optimize_Conditions Optimize reaction conditions: - Increase reaction time - Increase temperature cautiously - Use a more active catalyst Check_Steric_Hindrance->Optimize_Conditions Yes Check_Reagents Are reagents fresh and atmosphere inert? Check_Steric_Hindrance->Check_Reagents No Increase_Reactivity Increase reagent reactivity or use a less bulky reagent if selectivity is not an issue. Optimize_Conditions->Check_Reagents Failure Consult further literature Optimize_Conditions->Failure Replace_Reagents Use fresh reagents and ensure an inert atmosphere. Check_Reagents->Replace_Reagents No Success Reaction Successful Check_Reagents->Success Yes Replace_Reagents->Success Replace_Reagents->Failure

References

optimizing reaction conditions for derivatization of heptamethyl-1-nonene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of heptamethyl-1-nonene. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of heptamethyl-1-nonene necessary for analysis?

A1: Heptamethyl-1-nonene is a nonpolar hydrocarbon. While it is volatile enough for Gas Chromatography (GC), its detection and fragmentation pattern in Mass Spectrometry (MS) can be suboptimal for sensitive and specific quantification. Derivatization aims to introduce a functional group that:

  • Increases the polarity, which can improve chromatographic peak shape.

  • Enhances the ionization efficiency and directs fragmentation in MS, leading to more easily identifiable and quantifiable ions.[1][2]

  • Improves the sensitivity of detection, for instance, by introducing halogenated groups for Electron Capture Detection (ECD).[2]

Q2: What are the most common derivatization strategies for an alkene like heptamethyl-1-nonene?

A2: The most common strategies for derivatizing a C=C double bond are through addition reactions. For heptamethyl-1-nonene, the primary methods to consider are:

  • Epoxidation: The conversion of the double bond into an epoxide ring. This is often a good first choice due to the availability of various reagents with different reactivities.[3][4][5]

  • Dihydroxylation: The addition of two hydroxyl (-OH) groups across the double bond to form a diol. This can be a subsequent step after epoxidation or a direct reaction.[3][6] The resulting diol can then be further derivatized (e.g., silylated) if needed.[1][7]

  • Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond. This can be useful for creating a derivative with good GC properties and high sensitivity for ECD.[8][9]

Q3: What specific challenges can be expected when derivatizing heptamethyl-1-nonene?

A3: The structure of heptamethyl-1-nonene presents a significant challenge: steric hindrance . The double bond is shielded by numerous methyl groups, which can slow down or prevent reactions that work well with less substituted alkenes.[10][11][12] Overcoming this steric hindrance is the primary goal when optimizing reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Conversion in Epoxidation Reaction

You are attempting to epoxidize heptamethyl-1-nonene, but the reaction is very slow, or you observe a low yield of the epoxide product.

Troubleshooting Workflow

G start Low Epoxidation Yield reagent Assess Reagent Reactivity start->reagent Initial Check conditions Modify Reaction Conditions reagent->conditions If reagent is standard (e.g., mCPBA) catalyst Consider Catalysis reagent->catalyst If using a less reactive system characterize Confirm Product Structure conditions->characterize If yield improves catalyst->conditions Try optimizing conditions with catalyst

Caption: Troubleshooting workflow for low epoxidation yield.

Possible Causes and Solutions

Possible Cause Suggested Solution
Insufficient Reagent Reactivity The steric hindrance of heptamethyl-1-nonene may require a more powerful oxidizing agent than standard peroxy acids like m-CPBA. Consider using dimethyldioxirane (DMDO) or, for even higher reactivity, methyl(trifluoromethyl)dioxirane (TFDO), which are known to be effective for hindered alkenes.[13][14]
Inadequate Reaction Time or Temperature Sterically hindered reactions are often slow. Increase the reaction time significantly (e.g., 24-48 hours) and monitor the progress by taking aliquots. A moderate increase in temperature may also help, but be cautious as reagents like DMDO are thermally sensitive and should not be heated above 50°C.[15]
Reagent Decomposition Peroxy acids and dioxiranes can be unstable. Ensure you are using fresh, properly stored reagents. For instance, DMDO is typically stored as a solution in acetone at low temperatures.[16] The presence of water can also lead to reagent decomposition or unwanted side reactions like epoxide ring-opening.[4] Ensure all glassware and solvents are dry.
Unfavorable Solvent The reaction rate can be influenced by the solvent. Dichloromethane (CH₂Cl₂) and acetone (for DMDO) are common solvents. Ensure your starting material and reagent are fully soluble.
Issue 2: Formation of Byproducts (e.g., Diol)

You have successfully formed the epoxide, but you also observe a significant amount of the corresponding diol or other byproducts.

Troubleshooting Workflow

G start Byproduct Formation Observed water Check for Water Contamination start->water Initial Check acid Assess Acidity of Reaction water->acid If system is dry workup Modify Work-up Procedure acid->workup If acidic byproduct is present purify Purify Product workup->purify After optimization

Caption: Troubleshooting workflow for byproduct formation.

Possible Causes and Solutions

Possible Cause Suggested Solution
Water Contamination The presence of water, especially under acidic conditions, can lead to the acid-catalyzed hydrolysis of the epoxide to form a diol.[3][4] Ensure all solvents and reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Acidic Byproducts When using a peroxy acid like m-CPBA, a carboxylic acid byproduct is formed. This acid can catalyze the opening of the epoxide ring.[6] Consider adding a buffer, such as sodium bicarbonate (NaHCO₃) or disodium phosphate (Na₂HPO₄), to the reaction mixture to neutralize the acid as it forms.
Work-up Procedure The aqueous work-up to remove excess reagent or byproducts can inadvertently cause hydrolysis if acidic conditions are present. Ensure any aqueous washes are neutral or slightly basic. A quick wash with a saturated sodium bicarbonate solution is often recommended.

Experimental Protocols

Protocol 1: Epoxidation using m-CPBA

This protocol is a starting point and may require optimization for heptamethyl-1-nonene.

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve heptamethyl-1-nonene (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Buffering (Optional but Recommended): Add powdered sodium bicarbonate (NaHCO₃, 2-3 equivalents).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add m-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equivalents) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS analysis of small aliquots.

  • Work-up:

    • Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) and stir for 20 minutes to destroy excess peroxide.

    • Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting epoxide via flash column chromatography if necessary.

Protocol 2: Epoxidation using DMDO

This protocol uses a more reactive, neutral epoxidizing agent.

  • Preparation: In a round-bottom flask, dissolve heptamethyl-1-nonene (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetone).

  • Reagent Addition: Add a solution of dimethyldioxirane (DMDO) in acetone (typically 0.07-0.09 M, 1.2-2.0 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. The reaction is typically clean and proceeds under neutral conditions. Monitor progress by TLC or GC-MS.

  • Work-up: The primary byproducts are the solvent (acetone) and the reagent itself, which are volatile. Simply concentrate the reaction mixture under reduced pressure to obtain the crude epoxide.

  • Purification: Further purification can be achieved by flash column chromatography if needed.

Data Presentation

Table 1: Comparison of Epoxidation Reagents for Alkenes

ReagentAbbreviationTypical SolventRelative ReactivityKey Considerations
meta-Chloroperoxybenzoic acidm-CPBACH₂Cl₂, CHCl₃ModerateGenerates acidic byproduct; may require buffering.[6]
DimethyldioxiraneDMDOAcetoneHighNeutral conditions; thermally sensitive.[14][16]
Methyl(trifluoromethyl)dioxiraneTFDOCF₃C(O)CH₃Very HighExtremely reactive, good for highly deactivated or hindered alkenes.[13]

Table 2: General Reaction Condition Optimization Parameters

ParameterRangeRationale
Temperature 0°C to 50°CLower temperatures can improve selectivity but slow the reaction. Higher temperatures increase the rate but risk reagent decomposition.
Reaction Time 4 to 48 hoursHighly dependent on substrate steric hindrance and reagent reactivity. Requires monitoring for completion.
Reagent Equivalents 1.1 to 2.0An excess of the derivatizing agent is typically used to drive the reaction to completion.
Concentration 0.05 to 0.5 MReaction kinetics can be concentration-dependent. Start with a moderate concentration.

References

stability and storage conditions for 2,4,4,6,6,8,8-Heptamethyl-1-nonene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information on the stability and storage of 2,4,4,6,6,8,8-Heptamethyl-1-nonene, along with troubleshooting advice for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to air and moisture. An inert atmosphere, such as nitrogen or argon, is recommended for long-term storage to minimize oxidation.

Q2: What is the expected shelf life of this compound?

Q3: What are the signs of degradation for this compound?

A3: Degradation of this compound may not always be visually apparent. However, you should look for any changes in color (yellowing), viscosity, or the appearance of a precipitate. The most reliable method to detect degradation is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities or ¹H and ¹³C NMR spectroscopy to detect structural changes.[3]

Q4: What are the potential degradation products of this compound?

A4: The primary route of degradation for alkenes is oxidation.[4][5] The double bond is susceptible to cleavage, especially by ozone, which can lead to the formation of aldehydes and/or ketones.[4][5][6][7] Under atmospheric oxygen, a slower oxidation process can occur, potentially forming epoxides, peroxides, or other oxygenated derivatives. Thermal stress can lead to fragmentation into lower molecular weight hydrocarbons.[2]

Q5: Is this compound sensitive to light?

A5: While specific photostability data is not available, it is a general best practice to store alkenes, especially those for high-purity applications, in amber or opaque containers to protect them from light. UV light can promote the formation of radicals and initiate degradation pathways.

Q6: How should I handle this compound to ensure its stability during experiments?

A6: To maintain the stability of this compound during your experiments, it is recommended to:

  • Use the compound in a well-ventilated area or under an inert atmosphere.[1]

  • Keep the container tightly closed when not in use.[1][8]

  • Avoid exposure to high temperatures, open flames, sparks, and strong oxidizing agents.[1]

  • Use clean, dry equipment to prevent contamination.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Degradation of the starting material.Verify the purity of this compound using GC-MS or NMR. If impurities are detected, consider purifying the material or using a fresh batch.
Appearance of a yellow tint in the liquid Oxidation of the alkene.This may indicate the formation of oxygenated byproducts. The material may not be suitable for all applications. Consider purification or obtaining a new sample. For future prevention, store under an inert atmosphere.
Presence of unexpected peaks in analytical data (e.g., GC-MS, NMR) Contamination or degradation.Review handling and storage procedures to identify potential sources of contamination. Compare the unexpected peaks with potential degradation products (aldehydes, ketones, epoxides). If degradation is suspected, replace the material.

Quantitative Data Summary

Parameter Value / Recommendation
Recommended Storage Temperature Cool, ambient temperature. Refrigeration (2-8 °C) is also a suitable option. One supplier suggests -20°C for storage.[9]
Recommended Atmosphere Inert atmosphere (e.g., Nitrogen, Argon) for long-term storage.
Container Type Tightly sealed, amber or opaque glass bottle.
Incompatible Materials Strong oxidizing agents, halogens, strong acids.[4][10]
Flash Point Data not available for this compound. The saturated analog, 2,2,4,4,6,8,8-Heptamethylnonane, has a flash point of 102 °C (215.6 °F).[9]
Boiling Point Approximately 261.2 °C.[7]

Experimental Protocols

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-1 or HP-5ms).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min. Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Analyze the resulting chromatogram for the presence of multiple peaks. The main peak should correspond to this compound. Identify any impurity peaks by their mass spectra.

Visualizations

Caption: Troubleshooting workflow for stability issues.

StorageStabilityRelationship Relationship Between Storage Conditions and Product Stability cluster_good_practices Good Storage Practices cluster_degradation_factors Degradation Factors cluster_outcomes Outcomes CoolTemp Cool Temperature StableProduct Stable Product CoolTemp->StableProduct TightlySealed Tightly Sealed Container TightlySealed->StableProduct InertAtmosphere Inert Atmosphere InertAtmosphere->StableProduct OpaqueContainer Opaque Container OpaqueContainer->StableProduct Heat Heat DegradedProduct Degraded Product Heat->DegradedProduct Oxygen Oxygen (Air) Oxygen->DegradedProduct Moisture Moisture Moisture->DegradedProduct Light Light Light->DegradedProduct

Caption: Storage conditions and product stability relationship.

References

Validation & Comparative

A Comparative Analysis of Alkene Reactivity: 2,4,4,6,6,8,8-Heptamethyl-1-nonene vs. 2-Nonene

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the chemical reactivity of two alkenes: the highly branched 2,4,4,6,6,8,8-Heptamethyl-1-nonene and the linear internal alkene, 2-nonene. This analysis is supported by established principles of organic chemistry and available experimental data for structurally analogous compounds.

The reactivity of an alkene is fundamentally governed by the structure of its carbon-carbon double bond. Factors such as steric hindrance and the degree of substitution play a crucial role in determining the rates and outcomes of chemical reactions. This guide will delve into a comparative analysis of these two compounds across several key reaction types, providing a framework for predicting their chemical behavior and aiding in the selection of appropriate reagents and reaction conditions.

Chemical Structures and Properties

A foundational understanding of the structural differences between this compound and 2-nonene is paramount to comprehending their disparate reactivities.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberStructure
This compoundC16H32224.4315796-04-0this compound structure
2-NoneneC9H18126.242216-38-82-Nonene structure

This compound is a terminal alkene characterized by extensive branching, with multiple tertiary and quaternary carbon centers. This high degree of substitution creates significant steric bulk around the double bond. In contrast, 2-nonene is a simple internal alkene with a linear carbon chain, presenting a less sterically encumbered double bond.

Comparative Reactivity Analysis

The differing structural features of these two alkenes lead to predictable differences in their reactivity towards common classes of organic reactions.

Electrophilic Addition

Electrophilic addition is a hallmark reaction of alkenes. The rate of this reaction is influenced by both electronic and steric factors. While the alkyl groups in this compound are electron-donating, which would electronically favor electrophilic attack, the overwhelming steric hindrance created by the bulky heptamethyl groups is expected to be the dominant factor. The terminal position of the double bond in this compound makes it sterically more accessible compared to its internal isomer, 2,4,4,6,6,8,8-heptamethyl-2-nonene.

ReactionThis compound (Predicted)2-Nonene (Predicted)Supporting Rationale
Hydrogenation SlowerFasterCatalytic hydrogenation is a surface phenomenon, and the bulky structure of the heptamethylnonene will impede its approach to the catalyst surface. Studies on analogous compounds show that sterically hindered alkenes exhibit slower hydrogenation rates. For example, the relative hydrogenation rate of 2-methyl-1-butene is 0.69 compared to 1-octene (rate = 1). Given the significantly greater steric bulk of this compound, its reaction rate is expected to be considerably lower.
Halogenation (e.g., Bromination) SlowerFasterThe formation of the bridged halonium ion intermediate is susceptible to steric hindrance. The bulky substituents on the heptamethylnonene will hinder the approach of the halogen molecule.
Epoxidation SlowerFasterThe formation of the three-membered epoxide ring is sensitive to steric effects. The approach of the peroxy acid reagent will be more facile with the less hindered 2-nonene.
Oxidation (e.g., with KMnO4) SlowerFasterThe reaction with permanganate involves the formation of a cyclic manganate ester. Steric hindrance around the double bond of the heptamethylnonene will slow down the formation of this intermediate.
Heat of Hydrogenation

The heat of hydrogenation provides a measure of the thermodynamic stability of an alkene. More stable alkenes release less heat upon hydrogenation. Generally, increased substitution around the double bond leads to greater stability.

CompoundPredicted Relative Heat of HydrogenationRationale
This compoundHigherAs a monosubstituted alkene, it is expected to be less stable than the disubstituted 2-nonene. Less stable alkenes have a higher heat of hydrogenation.
2-NoneneLowerAs a disubstituted internal alkene, it is thermodynamically more stable than a terminal alkene. More stable alkenes release less energy upon hydrogenation.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to quantitatively compare the reactivity of the two alkenes.

Catalytic Hydrogenation

Objective: To compare the relative rates of hydrogenation.

Materials:

  • This compound

  • 2-Nonene

  • Platinum(IV) oxide (Adam's catalyst)

  • Ethanol

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

  • In a hydrogenation flask, dissolve a known amount (e.g., 1 mmol) of the alkene (either this compound or 2-nonene) in a suitable solvent such as ethanol (20 mL).

  • Add a catalytic amount of platinum(IV) oxide (e.g., 0.05 mol%).

  • Connect the flask to the hydrogenation apparatus.

  • Purge the system with hydrogen gas to remove air.

  • Pressurize the system with hydrogen gas to a constant pressure (e.g., 3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the uptake of hydrogen gas over time.

  • Alternatively, withdraw aliquots of the reaction mixture at regular intervals and analyze by GC-MS to determine the concentration of the reactant and product.

  • Plot the concentration of the alkene versus time to determine the initial reaction rate.

Bromination

Objective: To compare the relative rates of bromination.

Materials:

  • This compound

  • 2-Nonene

  • Bromine solution in a non-polar solvent (e.g., dichloromethane or carbon tetrachloride) of a known concentration.

  • Spectrophotometer

Procedure:

  • Prepare a standard solution of each alkene in the chosen solvent.

  • In a cuvette, mix the alkene solution with the bromine solution.

  • Immediately place the cuvette in a spectrophotometer and monitor the disappearance of the bromine color (absorbance at a specific wavelength, e.g., 520 nm) over time.

  • The rate of disappearance of the bromine color is indicative of the rate of the bromination reaction.

Oxidation with Potassium Permanganate

Objective: To qualitatively compare the reactivity towards oxidation.

Materials:

  • This compound

  • 2-Nonene

  • Potassium permanganate solution (dilute, cold, and alkaline)

  • Test tubes

Procedure:

  • In separate test tubes, dissolve a small amount of each alkene in a suitable solvent (e.g., acetone).

  • Add the potassium permanganate solution dropwise to each test tube while shaking.

  • Observe the rate at which the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms. A faster disappearance of the purple color indicates a more rapid reaction.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and experimental workflows.

G cluster_0 General Electrophilic Addition Alkene Alkene (π bond as nucleophile) Carbocation Carbocation Intermediate Alkene->Carbocation Slow (Rate-determining) Electrophile Electrophile (E+) Electrophile->Carbocation Product Addition Product Carbocation->Product Fast Nucleophile Nucleophile (Nu-) Nucleophile->Product G cluster_1 Hydrogenation Workflow A Prepare Alkene Solution B Add Catalyst (PtO2) A->B C Purge with H2 B->C D Pressurize with H2 C->D E Monitor Reaction Progress (H2 uptake or GC-MS) D->E F Data Analysis (Determine Rate) E->F G cluster_2 Reactivity Comparison Heptamethylnonene This compound Reactivity Reactivity Heptamethylnonene->Reactivity Lower (Steric Hindrance) Nonene 2-Nonene Nonene->Reactivity Higher (Less Hindered)

Spectroscopic Scrutiny: A Comparative Guide to Heptamethyl-1-nonene and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic characteristics of 2,4,4,6,6,8,8-heptamethyl-1-nonene and its positional isomer, 2,4,4,6,6,8,8-heptamethyl-2-nonene. This guide provides a side-by-side analysis of their mass spectrometry, infrared, and nuclear magnetic resonance data, supported by detailed experimental protocols.

This guide delves into the spectroscopic nuances that differentiate this compound and its isomer, 2,4,4,6,6,8,8-heptamethyl-2-nonene. Understanding these differences is crucial for the unambiguous identification and characterization of these highly branched alkenes in various research and development settings. The distinct position of the double bond in these isomers gives rise to unique spectral fingerprints, which can be effectively analyzed using a combination of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

At a Glance: Key Spectroscopic Differentiators

Spectroscopic TechniqueThis compound2,4,4,6,6,8,8-heptamethyl-2-nonene
¹H NMR Presence of characteristic signals for vinylic protons.Absence of vinylic proton signals; may show a signal for a proton on a trisubstituted double bond.
¹³C NMR Two distinct signals for the sp² hybridized carbons of the terminal double bond.Two distinct signals for the sp² hybridized carbons of the internal, trisubstituted double bond.
Infrared (IR) Characteristic C=C stretching vibration for a terminal alkene.C=C stretching vibration at a slightly different wavenumber for a trisubstituted alkene.
Mass Spectrometry (MS) Specific fragmentation pattern, often showing a prominent allylic cleavage at the C3-C4 bond.[1]Different fragmentation pattern due to the different location of the double bond and allylic position.

Mass Spectrometry Analysis

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of the isomers. Both this compound and its 2-nonene isomer have a molecular formula of C₁₆H₃₂ and a molecular weight of approximately 224.43 g/mol .[1] However, their electron ionization (EI) mass spectra exhibit distinct fragmentation patterns, aiding in their differentiation.

For this compound, a characteristic fragmentation is the allylic cleavage at the C3-C4 bond.[1] The mass spectrum is available in the NIST WebBook.

The mass spectrum of 2,4,4,6,6,8,8-heptamethyl-2-nonene is also available in the NIST WebBook and shows a different fragmentation pattern. The top three mass spectral peaks have been reported as m/z 97, 55, and 69.

Table 1: Key Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
This compoundC₁₆H₃₂224.43Data not explicitly found in search results
2,4,4,6,6,8,8-heptamethyl-2-noneneC₁₆H₃₂224.4397, 55, 69

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the types of functional groups present in a molecule. The key difference between the two isomers lies in the vibrational frequency of the carbon-carbon double bond (C=C).

For this compound, a terminal alkene, the C=C stretching vibration is expected in the range of 1680-1640 cm⁻¹.[1]

For 2,4,4,6,6,8,8-heptamethyl-2-nonene, a trisubstituted alkene, the C=C stretching vibration is also expected in a similar region, though the exact position and intensity may differ due to the substitution pattern. A vapor phase IR spectrum for this isomer is noted as being available.

Table 2: Characteristic Infrared Absorption Frequencies

Functional GroupThis compound (Expected)2,4,4,6,6,8,8-heptamethyl-2-nonene (Expected)
C=C Stretch1680-1640 cm⁻¹~1670 cm⁻¹
=C-H Stretch~3080 cm⁻¹~3020 cm⁻¹
C-H Stretch (Alkyl)2850-3000 cm⁻¹2850-3000 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The most significant difference in the ¹H NMR spectra of the two isomers is the presence or absence of signals corresponding to vinylic protons (protons directly attached to the double bond carbons).

  • This compound: Will show characteristic signals for the three vinylic protons of the terminal double bond.

  • 2,4,4,6,6,8,8-heptamethyl-2-nonene: Will not have signals for terminal vinylic protons but may show a signal for the single proton on the trisubstituted double bond.

¹³C NMR: The chemical shifts of the sp² hybridized carbons of the double bond are also diagnostic.

  • This compound: Will exhibit two distinct signals for the C1 and C2 carbons of the terminal double bond.

  • 2,4,4,6,6,8,8-heptamethyl-2-nonene: Will show two distinct signals for the C2 and C3 carbons of the internal double bond. A ¹³C NMR spectrum for this isomer is noted as being available.

Table 3: Expected NMR Spectral Data

SpectrumThis compound2,4,4,6,6,8,8-heptamethyl-2-nonene
¹H NMR Signals for vinylic protons expected.No terminal vinylic proton signals expected.
¹³C NMR Two distinct sp² carbon signals expected.Two distinct sp² carbon signals expected.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for the techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the analyte in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: A range that covers from approximately -1 to 12 ppm.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: A range that covers from approximately 0 to 220 ppm.

    • Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between heptamethyl-1-nonene and its isomers using the spectroscopic techniques discussed.

Spectroscopic_Comparison cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis cluster_Isomers Isomer Identification MS Mass Spectrometry MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR Infrared Spectroscopy IR_Data Functional Group Identification (C=C) IR->IR_Data NMR NMR Spectroscopy NMR_Data Structural Elucidation (Proton & Carbon Environment) NMR->NMR_Data Isomer1 Heptamethyl-1-nonene MS_Data->Isomer1 Isomer2 Heptamethyl-2-nonene MS_Data->Isomer2 OtherIsomers Other Isomers MS_Data->OtherIsomers IR_Data->Isomer1 IR_Data->Isomer2 IR_Data->OtherIsomers NMR_Data->Isomer1 NMR_Data->Isomer2 NMR_Data->OtherIsomers

Caption: Workflow for Isomer Differentiation.

References

Navigating the Maze of C16H32 Isomers: A GC Retention Time Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical challenge. In the analysis of complex mixtures, gas chromatography (GC) stands as a powerful tool for separating and identifying structural variants. This guide provides a comparative analysis of GC retention times for C16H32 isomers, offering valuable insights into their elution behavior on different stationary phases and summarizing available experimental data to aid in their identification.

The vast number of potential isomers for the molecular formula C16H32, encompassing a wide array of linear alkenes, branched alkenes, and cyclic alkanes, presents a significant analytical hurdle. Their similar physicochemical properties often lead to co-elution in chromatographic separations, making unambiguous identification difficult. This guide leverages available experimental data, primarily focusing on linear hexadecene isomers, to illustrate the principles of their separation by gas chromatography.

Comparative Retention Data of Linear Hexadecene Isomers

The retention behavior of C16H32 isomers is highly dependent on the gas chromatographic column's stationary phase. Nonpolar stationary phases primarily separate compounds based on their boiling points, while polar stationary phases provide additional separation based on interactions with polar functional groups, such as double bonds.

A key study on the separation of linear hexadecene isomers was conducted using a Carbowax 20M stationary phase, which is a polar phase. The data reveals distinct trends in the retention times of various cis and trans isomers. Generally, for a given carbon number, the retention time on a polar column increases with the presence of a double bond compared to the corresponding saturated alkane.

Below is a summary of the relative retention times of several linear hexadecene isomers, normalized to n-hexadecane, on a Carbowax 20M column at different temperatures.

IsomerRelative Retention Time at 155°CRelative Retention Time at 175°CRelative Retention Time at 195°CRelative Retention Time at 220°C
trans-2-Hexadecene0.9480.9560.9630.970
cis-2-Hexadecene0.9720.9760.9800.983
trans-3-Hexadecene0.9570.9630.9690.974
cis-3-Hexadecene0.9650.9700.9740.978
trans-4-Hexadecene0.9600.9660.9710.976
cis-4-Hexadecene0.9630.9680.9720.977
trans-5-Hexadecene0.9620.9670.9720.977
cis-5-Hexadecene0.9620.9670.9720.977
trans-6-Hexadecene0.9630.9680.9720.977
cis-6-Hexadecene0.9630.9680.9720.977
trans-7-Hexadecene0.9640.9690.9730.977
cis-7-Hexadecene0.9640.9690.9730.977
trans-8-Hexadecene0.9640.9690.9730.977
cis-8-Hexadecene0.9640.9690.9730.977
n-Hexadecane1.0001.0001.0001.000

Note: While comprehensive experimental data for a wider range of branched and cyclic C16H32 isomers is limited in publicly available literature, the principles of separation observed with linear isomers can be extrapolated. Branched isomers generally have lower boiling points and thus shorter retention times on nonpolar columns compared to their linear counterparts. The elution order of cyclic isomers is influenced by their ring strain and overall molecular shape.

Experimental Protocols

The successful separation and identification of C16H32 isomers by GC-MS is contingent on a well-defined experimental protocol. Below is a representative methodology based on established practices for analyzing alkene isomers.

Sample Preparation:

Samples containing C16H32 isomers are typically dissolved in a volatile solvent such as hexane or dichloromethane to a concentration suitable for GC injection (e.g., 1-100 ppm).

Gas Chromatography (GC) Conditions:

  • Injector: A split/splitless injector is commonly used. For trace analysis, a splitless injection is preferred to maximize the amount of sample reaching the column.

    • Injector Temperature: Typically set 20-50°C above the boiling point of the highest boiling analyte, for example, 250°C.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).

  • Column Selection: The choice of the GC column is critical for separating isomers.

    • Nonpolar Columns (e.g., DB-5, HP-5ms): These columns, with a (5%-phenyl)-methylpolysiloxane stationary phase, separate isomers primarily based on their boiling points.

    • Polar Columns (e.g., DB-WAX, Carbowax 20M): These columns, with a polyethylene glycol stationary phase, provide enhanced separation of unsaturated isomers due to interactions between the double bonds and the polar stationary phase.

  • Oven Temperature Program: A temperature program is typically employed to ensure good separation of isomers with a wide range of boiling points.

    • Initial Temperature: A low initial temperature (e.g., 50-100°C) is held for a few minutes to allow for the focusing of early-eluting compounds.

    • Temperature Ramp: The temperature is then increased at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250-280°C).

    • Final Hold: The final temperature is held for a period to ensure the elution of all analytes.

Mass Spectrometry (MS) Conditions:

  • Ionization: Electron ionization (EI) at 70 eV is the standard method for generating mass spectra.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

  • Data Acquisition: Data is acquired in full scan mode to obtain the mass spectra of the eluting compounds.

Data Analysis and Isomer Identification

The primary method for identifying isomers is through the use of Kovats retention indices (RI). The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes. By comparing the experimentally determined RI of an unknown peak to a database of known RI values for a specific GC column, a tentative identification can be made. The mass spectrum of the peak provides further confirmation of the molecular weight and fragmentation pattern, aiding in the definitive identification of the isomer.

Experimental Workflow

The following diagram illustrates the typical workflow for the GC-MS analysis of C16H32 isomers.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis Gas Chromatography Analysis cluster_ms_detection Mass Spectrometry Detection cluster_data_analysis Data Analysis Sample C16H32 Isomer Mixture Dilution Dilution in Solvent (e.g., Hexane) Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole/TOF) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra RI_Calculation Retention Index Calculation Chromatogram->RI_Calculation LibrarySearch Database Library Search MassSpectra->LibrarySearch RI_Calculation->LibrarySearch Identification Isomer Identification LibrarySearch->Identification

GC-MS workflow for C16H32 isomer analysis.

Logical Relationship for Isomer Separation

The separation of C16H32 isomers in gas chromatography is governed by several key molecular properties and their interaction with the stationary phase. The following diagram illustrates the logical relationships influencing their elution order.

Isomer_Separation_Logic cluster_properties Molecular Properties of C16H32 Isomers cluster_gc_parameters GC Parameters cluster_retention Retention Behavior BoilingPoint Boiling Point RetentionTime Retention Time BoilingPoint->RetentionTime Lower BP, shorter RT (especially on nonpolar columns) Polarity Polarity (Double Bond Position) Polarity->RetentionTime Higher polarity, longer RT (on polar columns) MolecularShape Molecular Shape (Branching, Ring Strain) MolecularShape->RetentionTime More compact, shorter RT StationaryPhase Stationary Phase (Polar vs. Nonpolar) StationaryPhase->RetentionTime Influences interaction strength TemperatureProgram Temperature Program TemperatureProgram->RetentionTime Affects elution speed

Factors influencing GC separation of C16H32 isomers.

Validating the Structure of 2,4,4,6,6,8,8-Heptamethyl-1-nonene: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of spectroscopic methods for the validation of the highly branched alkene, 2,4,4,6,6,8,8-Heptamethyl-1-nonene, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy and its comparison with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction

This compound is a C16 hydrocarbon characterized by a terminal double bond and significant steric hindrance due to its multiple methyl groups. The precise determination of its chemical structure is paramount for understanding its reactivity, physical properties, and potential applications. While NMR spectroscopy stands as the gold standard for detailed structural elucidation, a multi-faceted approach employing complementary techniques provides the most robust validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the carbon skeleton and the position of the double bond.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are generated based on established chemical shift databases and computational algorithms.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.88Doublet of Doublets1H=CH₂ (trans to alkyl chain)
4.84Doublet of Doublets1H=CH₂ (cis to alkyl chain)
1.96Singlet2H-CH₂-
1.25Singlet2H-CH₂-
1.05Singlet6HC(CH₃)₂
1.03Singlet6HC(CH₃)₂
0.88Singlet9H-C(CH₃)₃
0.87Singlet6H-C(CH₃)₂-

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (ppm)Carbon TypeAssignment
150.1QuaternaryC=CH₂
112.5Methylene=CH₂
54.9Methylene-CH₂-
52.8Methylene-CH₂-
38.6Quaternary-C(CH₃)₂-
38.2Quaternary-C(CH₃)₂-
33.7Quaternary-C(CH₃)₃
31.9Methyl-C(CH₃)₃
31.7Methyl-C(CH₃)₂-
30.0Methyl-C(CH₃)₂-
29.8Methyl-C(CH₃)₂-

Alternative Validation Methods: A Comparative Overview

While NMR provides the most detailed structural information, other spectroscopic techniques offer complementary data for a comprehensive validation.

Table 3: Comparison of Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and conformation.Unambiguous structure determination.Lower sensitivity, more expensive instrumentation.
GC-MS Molecular weight and fragmentation pattern.High sensitivity, excellent for separation of mixtures and impurity detection.Isomers may have similar mass spectra, limited structural information from fragmentation alone.
FTIR Spectroscopy Presence of functional groups.Fast, inexpensive, and provides a characteristic molecular fingerprint.Does not provide detailed connectivity information.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds.

  • ¹³C NMR: Acquire the spectrum on a 125 MHz spectrometer with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as hexane or dichloromethane.

Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A non-polar capillary column, such as an HP-5MS (5%-phenyl)-methylpolysiloxane (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbons.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 300 °C at a rate of 10-15 °C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, a neat analysis is often sufficient.

  • Place a small drop of the neat liquid onto a salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top to create a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

Data Acquisition:

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan of the empty salt plates or clean ATR crystal prior to the sample measurement.

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3080C-H Stretch=C-H (vinylic)
2850-3000C-H Stretch-C-H (aliphatic)
~1640C=C StretchAlkene
~1465C-H Bend-CH₂- (scissoring)
~1365C-H Bend-CH₃ (symmetric bending)
~910 & ~990C-H Bend=CH₂ (out-of-plane)

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive validation of the this compound structure.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Data Analysis and Confirmation GCMS GC-MS Analysis MW_Frag Molecular Weight & Fragmentation Pattern GCMS->MW_Frag FTIR FTIR Spectroscopy Func_Groups Functional Group Identification FTIR->Func_Groups NMR_H1 1H NMR Connectivity Proton & Carbon Connectivity NMR_H1->Connectivity NMR_C13 13C NMR NMR_C13->Connectivity NMR_2D 2D NMR (COSY, HSQC, HMBC) (Optional, for complex cases) NMR_2D->Connectivity Final_Structure Confirmed Structure: This compound MW_Frag->Final_Structure Func_Groups->Final_Structure Connectivity->Final_Structure

Caption: Workflow for the structural validation of this compound.

Performance of 2,4,4,6,6,8,8-Heptamethyl-1-nonene as a Chemical Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4,6,6,8,8-Heptamethyl-1-nonene is a highly branched aliphatic olefin that holds potential as a versatile chemical intermediate. Its unique structural features, characterized by a terminal double bond and significant steric hindrance, dictate its reactivity and suitability for various synthetic transformations. This guide provides an objective comparison of the performance of this compound with alternative olefin structures, supported by available experimental data and detailed methodologies for key reactions. The strategic placement of the double bond at the terminal position makes it more accessible for certain chemical reactions compared to its internal isomers, a crucial factor in determining its utility in synthesis.[1]

Reactivity and Performance Comparison

The performance of an olefin as a chemical intermediate is largely governed by the accessibility and reactivity of its double bond. In the case of highly branched olefins, steric hindrance plays a pivotal role.

Comparison with Internal Isomers

A direct structural isomer of this compound is 2,4,4,6,6,8,8-heptamethyl-2-nonene. The primary distinction between these two isomers lies in the location of the double bond and the resulting steric environment. The terminal double bond of the 1-nonene isomer is significantly more accessible to incoming reagents than the internal, more sterically hindered double bond of the 2-nonene isomer.[1] This difference in accessibility is expected to lead to notable variations in reaction rates and, in some cases, the feasibility of certain transformations.

While specific quantitative data for reactions involving this compound is scarce in publicly available literature, we can infer its performance based on studies of analogous, well-characterized branched olefins such as 2,4,4-trimethyl-1-pentene (a diisobutylene isomer).

Key Synthetic Transformations: A Comparative Analysis

Two fundamental reactions that highlight the utility of olefins as chemical intermediates are hydroboration-oxidation and hydroformylation. Below, we present a comparative analysis of these reactions for a representative sterically hindered terminal alkene, 2,4,4-trimethyl-1-pentene, and its internal isomer, 2,4,4-trimethyl-2-pentene, to illustrate the expected performance of this compound.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. The regioselectivity of this reaction is a key consideration, with the hydroxyl group typically adding to the less substituted carbon of the double bond (anti-Markovnikov addition).

Table 1: Comparison of Hydroboration-Oxidation Performance

OlefinReagentProductYield (%)Reference
2,4,4-Trimethyl-1-penteneBH₃-THF, then H₂O₂, NaOH2,4,4-Trimethyl-1-pentanol99[2]
2,4,4-Trimethyl-2-penteneBH₃-THF, then H₂O₂, NaOH2,4,4-Trimethyl-3-pentanol98[2]

As the data in Table 1 suggests, both terminal and internal branched alkenes can undergo hydroboration-oxidation with high yields. The key difference lies in the structure of the resulting alcohol, which is dictated by the position of the original double bond. For this compound, this reaction would be expected to produce the corresponding primary alcohol, 2,4,4,6,6,8,8-heptamethyl-1-nonanol, with high selectivity.

Experimental Protocol: Hydroboration-Oxidation of 2,4,4-Trimethyl-1-pentene

A solution of 2,4,4-trimethyl-1-pentene in anhydrous tetrahydrofuran (THF) is cooled to 0°C under a nitrogen atmosphere. A solution of borane-tetrahydrofuran complex (BH₃-THF) is added dropwise while maintaining the temperature at 0°C. The reaction mixture is then stirred at room temperature for a specified period to ensure complete hydroboration. Following this, the mixture is cooled again to 0°C, and an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution). The reaction is then warmed to room temperature and stirred until the oxidation is complete. The product, 2,4,4-trimethyl-1-pentanol, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product can be purified by distillation.

Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to produce an aldehyde. This reaction is of significant industrial importance for the synthesis of aldehydes, which can be further converted to alcohols, carboxylic acids, and other valuable chemicals. The regioselectivity of hydroformylation can be influenced by the catalyst and reaction conditions, leading to either linear or branched aldehydes. For terminal olefins, the formation of the linear aldehyde is often favored.

Table 2: Comparison of Hydroformylation Performance (Rhodium-catalyzed)

OlefinCatalyst Systemn:iso Ratio (linear:branched)Aldehyde Yield (%)Reference
1-OcteneRh/phosphine ligand>95:5High[3]
Branched Olefins (general)Rh-BOBPHOSFavors branchedModerate to high[4]

While specific data for this compound is not available, studies on the hydroformylation of other alpha-olefins show that high linearity can be achieved with appropriate catalyst systems.[3][5] However, the steric bulk of this compound may influence the regioselectivity. Some specialized catalyst systems are designed to favor the formation of branched aldehydes from alkenes.[4]

Experimental Protocol: General Hydroformylation of a Terminal Olefin

The olefin is dissolved in a suitable solvent (e.g., toluene) in a high-pressure reactor. A rhodium-based catalyst precursor, such as Rh(CO)₂(acac), and a phosphine ligand are added. The reactor is sealed, purged with nitrogen, and then pressurized with a mixture of carbon monoxide and hydrogen (syngas). The reaction is heated to the desired temperature and stirred for a set period. After cooling and depressurization, the product mixture is analyzed by gas chromatography to determine the yield and the ratio of linear to branched aldehydes. The aldehydes can then be isolated and purified.

Visualizing Reaction Pathways

To further illustrate the synthetic utility of this compound, the following diagrams depict the key transformations discussed.

cluster_hydroboration Hydroboration-Oxidation Heptamethylnonene This compound Primary_Alcohol 2,4,4,6,6,8,8-Heptamethyl-1-nonanol Heptamethylnonene->Primary_Alcohol 1. BH3-THF 2. H2O2, NaOH

Hydroboration-Oxidation Pathway

cluster_hydroformylation Hydroformylation Heptamethylnonene This compound Linear_Aldehyde 2,4,4,6,6,8,8-Heptamethyl-decanal (Linear Product) Heptamethylnonene->Linear_Aldehyde CO, H2 Rh Catalyst Branched_Aldehyde 2-Methyl-2,4,4,6,6,8,8-heptamethyl-nonanal (Branched Product) Heptamethylnonene->Branched_Aldehyde CO, H2 Rh Catalyst

Hydroformylation Pathways

Conclusion

This compound presents itself as a valuable chemical intermediate, primarily due to its sterically accessible terminal double bond. This structural feature allows for predictable and high-yielding transformations such as hydroboration-oxidation to produce the corresponding primary alcohol. While specific quantitative data for its performance in various reactions remains limited in open literature, analogies with structurally similar, highly branched terminal alkenes suggest its potential for efficient and selective functionalization. The choice between this compound and its internal isomers or other olefinic alternatives will ultimately depend on the desired final product and the specific reaction conditions employed. Further research into the reactivity of this specific molecule would be beneficial to fully elucidate its performance profile as a chemical intermediate.

References

The Unseen Advantage: A Comparative Guide to 2,4,4,6,6,8,8-Heptamethyl-1-nonene in Advanced Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of specialty chemicals, the unique structural attributes of 2,4,4,6,6,8,8-Heptamethyl-1-nonene, a highly branched alpha-olefin, offer significant performance advantages in a variety of sophisticated applications. This guide provides an objective comparison of its anticipated performance against conventional linear alternatives, supported by analogous experimental data from structurally similar compounds.

The Power of Branching: Enhanced Performance in Lubricants and Cosmetics

The extensive methyl branching in this compound imparts distinct physical and chemical properties compared to its linear counterparts. These properties are highly desirable in the formulation of high-performance lubricants and advanced cosmetic products. While direct experimental data for this specific molecule is limited due to its specialized nature, its performance can be inferred from extensive studies on other highly branched hydrocarbons like polyisobutylene (PIB) and synthetic waxes.

Superiority in Lubricant Formulations

In the demanding environment of industrial and automotive lubricants, the molecular architecture of this compound is expected to provide significant benefits. The highly branched structure disrupts the close packing of molecules, leading to a lower pour point and improved low-temperature fluidity. Furthermore, the interlocking of branched chains enhances viscosity index, ensuring stable performance across a wide temperature range.

To illustrate these advantages, we can examine the well-documented performance of polyisobutylene (PIB), a polymer renowned for its highly branched structure.

Table 1: Comparative Performance of Lubricant Additives

Performance MetricLinear Alpha-Olefin (LAO) based AdditiveHighly Branched Additive (e.g., Polyisobutylene)Advantage of Branching
Viscosity Index (VI) ModerateHighMaintains viscosity over a wider temperature range, ensuring consistent lubrication.
Shear Stability GoodExcellentResists mechanical breakdown under high stress, prolonging lubricant life.
Low-Temperature Fluidity FairExcellentPrevents oil thickening in cold conditions, ensuring reliable startup and operation.
Film Strength GoodExcellentForms a robust lubricating film that reduces friction and wear between moving parts.

Experimental Protocol: Viscosity Index Measurement (ASTM D2270)

The Viscosity Index (VI) is an empirical, unitless number indicating the effect of temperature change on the kinematic viscosity of an oil. A higher VI indicates a smaller decrease in viscosity with increasing temperature.

  • Apparatus: Calibrated glass capillary viscometers, constant temperature baths, thermometer, and a timer.

  • Procedure:

    • Measure the kinematic viscosity of the lubricant sample at 40°C and 100°C using the calibrated viscometers immersed in the constant temperature baths.

    • Ensure the sample is free of air bubbles before measurement.

    • Record the efflux time for the oil to flow between two marked points on the viscometer.

    • Calculate the kinematic viscosity at each temperature using the viscometer constant.

  • Calculation: The Viscosity Index is calculated from the kinematic viscosities at 40°C and 100°C using the formula specified in the ASTM D2270 standard.

Logical Relationship: Impact of Molecular Structure on Lubricant Properties

cluster_0 Molecular Structure cluster_1 Intermolecular Interactions cluster_2 Macroscopic Properties Linear_Structure Linear Alpha-Olefin High_Packing Efficient Molecular Packing Linear_Structure->High_Packing Branched_Structure This compound (Highly Branched) Low_Packing Inefficient Molecular Packing Branched_Structure->Low_Packing Poor_Low_Temp Poor Low-Temperature Performance High_Packing->Poor_Low_Temp High_VI High Viscosity Index Low_Packing->High_VI Low_Pour_Point Low Pour Point Low_Packing->Low_Pour_Point

Caption: Impact of molecular structure on lubricant properties.

Advancements in Cosmetic Formulations

In the cosmetics and personal care industry, the unique properties of highly branched hydrocarbons are leveraged to create products with superior texture, stability, and sensory characteristics. The incorporation of molecules like this compound can lead to the development of innovative formulations.

The performance of synthetic waxes, which often contain highly branched hydrocarbon structures, provides a relevant comparison to traditional linear waxes.

Table 2: Comparison of Waxes in Cosmetic Formulations

PropertyLinear Wax (e.g., Paraffin Wax)Highly Branched Synthetic WaxAdvantage of Branching
Texture & Feel Waxy, potentially heavyLight, non-greasy, smoothEnhances the sensory experience of the product on the skin.
Emolliency GoodExcellentForms a breathable, protective barrier that helps to retain moisture.
Oil Binding Capacity ModerateHighImproves the stability of emulsions and prevents oil separation.
Crystal Structure Large, crystallineMicrocrystalline, amorphousResults in a smoother, more uniform product appearance and application.

Experimental Protocol: Oil Binding Capacity of Waxes

This method determines the amount of oil that can be incorporated into a wax before syneresis (oil separation) occurs.

  • Materials: Wax sample, cosmetic-grade oil (e.g., mineral oil, jojoba oil), beaker, hot plate with magnetic stirrer, and a petri dish.

  • Procedure:

    • Melt a known weight of the wax sample in a beaker on the hot plate.

    • Gradually add a known volume of the oil to the molten wax while stirring continuously.

    • Pour the mixture into a petri dish and allow it to cool to room temperature.

    • Observe the sample for any signs of oil separation on the surface over a 24-hour period.

  • Evaluation: The oil binding capacity is expressed as the maximum percentage of oil that can be incorporated into the wax without any visible syneresis.

Experimental Workflow: Formulation of a Cosmetic Emulsion

Start Start: Raw Material Selection Phase_A Phase A (Oil Phase) Heat to 75°C Start->Phase_A Phase_B Phase B (Aqueous Phase) Heat to 75°C Start->Phase_B Emulsification Emulsification Add Phase B to Phase A with high shear mixing Phase_A:f1->Emulsification Phase_B:f1->Emulsification Cooling Cooling Cool to 40°C with gentle mixing Emulsification->Cooling Additives Additives Incorporate heat-sensitive ingredients Cooling->Additives Final_Product Final Product: Stable Emulsion Additives->Final_Product

Caption: Workflow for creating a cosmetic emulsion.

Conclusion

While this compound is a specialized molecule with limited publicly available data, its highly branched structure strongly suggests superior performance in applications where properties like high viscosity index, low-temperature fluidity, and enhanced emolliency are critical. By drawing parallels with well-studied branched hydrocarbons such as polyisobutylene and synthetic waxes, researchers and formulators can anticipate the significant advantages this unique olefin can bring to the development of next-generation lubricants and cosmetic products. Further experimental investigation into this promising compound is warranted to fully elucidate its performance benefits.

A Comparative Guide to Electrophilic Addition on Sterically Hindered vs. Unhindered Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The steric environment of an alkene plays a crucial role in the outcome of electrophilic addition reactions. This guide provides a comparative analysis of electrophilic addition to sterically hindered and unhindered alkenes, using the bromination of cis-stilbene and trans-stilbene as representative examples. This comparison is supported by experimental data on product yields and stereochemistry, along with detailed experimental protocols.

Data Presentation

The following table summarizes the key differences in the electrophilic bromination of the sterically hindered cis-stilbene and the unhindered trans-stilbene. The stereochemical outcome, reflected in the melting point of the product, is a direct consequence of the steric hindrance influencing the reaction mechanism.

FeatureUnhindered Alkene (trans-stilbene)Sterically Hindered Alkene (cis-stilbene)
Alkene Structure Phenyl groups are on opposite sides of the double bond, allowing for less steric hindrance.Phenyl groups are on the same side of the double bond, creating significant steric hindrance.
Reaction Product meso-1,2-dibromo-1,2-diphenylethane(±)-1,2-dibromo-1,2-diphenylethane (racemic mixture)
Product Melting Point 241-243 °C[1]114 °C[1]
Typical Product Yield ~72-81%[2][3]Generally lower than for trans-stilbene due to steric hindrance, though specific comparative yields can vary based on reaction conditions.

Experimental Protocols

Detailed methodologies for the bromination of trans-stilbene and cis-stilbene are provided below. These protocols utilize pyridinium tribromide as a safer alternative to liquid bromine.[1]

Bromination of trans-Stilbene (Unhindered)

Materials:

  • trans-stilbene

  • Glacial acetic acid

  • Pyridinium tribromide

  • Ice bath

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve 0.4 g of trans-stilbene in 4 mL of glacial acetic acid in a test tube. Gentle heating in a water bath may be required to facilitate dissolution.[1]

  • Add 0.8 g of pyridinium tribromide to the solution.[1]

  • Wash the sides of the test tube with an additional 4 mL of glacial acetic acid.[1]

  • Heat the reaction mixture in a boiling water bath for 10 minutes, with occasional stirring.[1]

  • Cool the test tube to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Allow the product to air dry and determine its melting point to confirm the formation of the meso product.

Bromination of cis-Stilbene (Sterically Hindered)

Materials:

  • cis-stilbene

  • Glacial acetic acid

  • Pyridinium tribromide

  • Ice bath

  • Filtration apparatus (Hirsch funnel)

  • Water bath

Procedure:

  • In a test tube, combine 0.3 mL of cis-stilbene with 3 mL of glacial acetic acid.[1]

  • Cool the mixture in an ice bath and then add 0.6 g of pyridinium tribromide.[1]

  • Rinse the sides of the test tube with an additional 3 mL of glacial acetic acid.[1]

  • Heat the test tube in a boiling water bath for 5-10 minutes, stirring until the orange-yellow color of the pyridinium tribromide fades.[1]

  • Cool the test tube to approximately 40-50 °C in a water bath, then add 6 mL of water and place it in an ice bath for about 15 minutes to induce crystallization.[1]

  • Collect the solid product by vacuum filtration using a Hirsch funnel, wash with water, and allow it to air dry.

  • Determine the melting point of the product to confirm the formation of the racemic mixture.

Mandatory Visualization

The following diagrams illustrate the mechanistic pathways for the electrophilic bromination of trans-stilbene and cis-stilbene.

G cluster_trans Bromination of trans-Stilbene (Unhindered) cluster_cis Bromination of cis-Stilbene (Hindered) trans-Stilbene trans-Stilbene Bromonium Ion (trans) Bromonium Ion (less hindered approach) trans-Stilbene->Bromonium Ion (trans) + Br2 meso-Product meso-1,2-dibromo- 1,2-diphenylethane Bromonium Ion (trans)->meso-Product + Br- (anti-addition) cis-Stilbene cis-Stilbene Bromonium Ion (cis) Bromonium Ion (sterically hindered approach) cis-Stilbene->Bromonium Ion (cis) + Br2 Racemic Product (±)-1,2-dibromo- 1,2-diphenylethane Bromonium Ion (cis)->Racemic Product + Br- (anti-addition)

Caption: Reaction pathways for the bromination of trans- and cis-stilbene.

References

Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 2,4,4,6,6,8,8-Heptamethyl-1-nonene and its Saturated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by analyzing their fragmentation patterns upon ionization. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of the highly branched alkene, 2,4,4,6,6,8,8-heptamethyl-1-nonene, and its saturated counterpart, 2,4,4,6,6,8,8-heptamethylnonane. The presence of a double bond in the alkene introduces distinct fragmentation pathways compared to the singly bonded alkane, offering a clear example of how subtle structural differences can yield significantly different mass spectra.

Comparative Analysis of Fragmentation Patterns

The mass spectra of this compound and its saturated analog, 2,4,4,6,6,8,8-heptamethylnonane, reveal key differences in their fragmentation behavior under electron ionization. The alkene, this compound, is characterized by a more prominent molecular ion peak and fragments resulting from allylic cleavage, a favored pathway for alkenes. In contrast, the saturated alkane, 2,4,4,6,6,8,8-heptamethylnonane, exhibits extensive fragmentation, primarily at the branching points to form stable tertiary carbocations, resulting in a very weak or absent molecular ion peak.

Below is a summary of the major fragment ions and their relative intensities for both compounds, based on data from the NIST Mass Spectrometry Data Center.

m/z Relative Intensity (%) - this compound (Alkene) Relative Intensity (%) - 2,2,4,4,6,8,8-Heptamethylnonane (Alkane) Plausible Fragment Structure/Loss
57100100tert-Butyl cation (C4H9)+
418530Allyl cation (C3H5)+ / Propyl cation (C3H5)+
711512C5H11+
85108C6H13+
113525C8H17+
12785C9H19+
16932[M-C4H9]+
22410Not observedMolecular Ion (M)+ of Alkene
226Not applicableNot observedMolecular Ion (M)+ of Alkane

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound and its saturated analog using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To separate and identify the fragmentation patterns of this compound and 2,4,4,6,6,8,8-heptamethylnonane.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Materials:

  • This compound standard

  • 2,4,4,6,6,8,8-heptamethylnonane standard

  • High-purity solvent (e.g., hexane or dichloromethane) for sample dilution.

Procedure:

  • Sample Preparation: Prepare dilute solutions (e.g., 100 ppm) of each standard in the chosen solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable for separating these non-polar hydrocarbons.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Acquire the mass spectrum for each compound.

    • Identify the molecular ion peak (if present) and the major fragment ions.

    • Compare the fragmentation patterns to elucidate the structural differences.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for both the alkene and the alkane.

G Fragmentation of this compound M C16H32+. (m/z 224) F57 C4H9+ (m/z 57) M->F57 Loss of C12H23. F41 C3H5+ (m/z 41) M->F41 Allylic Cleavage F169 [M-C4H9]+ (m/z 169) M->F169 Loss of C4H9. F111 [M-C8H17]+ (m/z 113) M->F111 Cleavage at branch

Caption: Primary fragmentation pathways of this compound.

G Fragmentation of 2,4,4,6,6,8,8-Heptamethylnonane M C16H34+. (m/z 226) (Very weak/absent) F57 C4H9+ (m/z 57) M->F57 Cleavage at branch F113 C8H17+ (m/z 113) M->F113 Cleavage at branch F169 [M-C4H9]+ (m/z 169) M->F169 Loss of C4H9. F43 C3H7+ (m/z 43) M->F43 Cleavage at branch F113->F57 Further fragmentation

Caption: Primary fragmentation pathways of 2,4,4,6,6,8,8-heptamethylnonane.

A Comparative Guide to Highly Branched Olefins in Chemical Synthesis: Alternatives to 2,4,4,6,6,8,8-Heptamethyl-1-nonene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and development, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes. Highly branched olefins are a critical class of intermediates, valued for the unique properties they impart to downstream products, including enhanced stability, viscosity, and tailored reactivity. 2,4,4,6,6,8,8-Heptamethyl-1-nonene, a C16 olefin derived from the tetramerization of isobutylene, is a prominent member of this class. However, a range of alternative branched olefins, primarily lower oligomers of isobutylene and propylene, offer distinct advantages in terms of availability, cost, and performance in specific applications.

This guide provides an objective comparison of this compound and its key alternatives, supported by experimental data from scientific literature and patents. We will delve into their primary applications in phenol alkylation and hydroformylation, presenting quantitative data in structured tables and detailing experimental protocols to aid in your research endeavors.

Overview of this compound and its Alternatives

This compound is a highly branched aliphatic alkene.[1] Its structure provides significant steric hindrance, which can influence reaction selectivity. The primary alternatives are also branched olefins, typically with lower carbon numbers, which can impact their reactivity and the properties of the final products.

Key Alternative Compounds:

  • Diisobutylene (DIB) (C8): A dimer of isobutylene, existing as a mixture of isomers, primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. It is a widely used intermediate in the synthesis of octylphenols and isooctane.[2][3]

  • Propylene Trimer (Nonene) (C9): A branched nine-carbon olefin produced from the oligomerization of propylene. It is a key raw material for the production of nonylphenol and isodecyl alcohol.[4][5]

  • Isobutylene Trimer (C12): A twelve-carbon olefin that serves as a precursor to dodecylphenol and other specialty chemicals.

  • Propylene Tetramer (Dodecene) (C12): Another C12 branched olefin, used in the manufacture of dodecylphenol and as a component in lubricants and surfactants.[3]

The synthesis of these compounds predominantly involves the oligomerization of light olefins like isobutylene and propylene, often employing solid acid catalysts such as Amberlyst resins or zeolites.[6][7] The degree of oligomerization can be controlled by reaction conditions to favor the desired carbon number.[8][9]

Comparative Performance in Key Applications

The utility of these branched olefins is most evident in their application as intermediates for producing surfactants, plasticizers, and fuel additives. Below, we compare their performance in two cornerstone reactions: phenol alkylation and hydroformylation.

Phenol Alkylation

Alkylation of phenols with branched olefins is a crucial industrial process for producing alkylphenols, which are precursors to detergents, antioxidants, and other specialty chemicals. The choice of olefin directly influences the properties of the resulting alkylphenol.

Experimental Data Summary for Phenol Alkylation

OlefinProductCatalystTemperature (°C)Yield (%)Reference
Diisobutylene (C8) p-tert-OctylphenolAluminum Phenoxide280Not specified[2]
Diisobutylene (C8) tert-OctylphenolVarious Acid Catalysts60-120Not specified[10]
Propylene Trimer (C9) NonylphenolTulsion® T-6812 MPNot specified>92% conversion of p-nonylphenol[4]
Propylene Trimer (C9) Mono-nonyl phenolp-Toluene Sulfonic Acid103-10583.7[11]
Propylene Tetramer (C12) DodecylphenolAcid CatalystsNot specifiedNot specified[3]

Note: The yields and conditions are extracted from different sources and may not be directly comparable due to variations in experimental setups.

Experimental Protocol: Synthesis of Nonylphenol from Propylene Trimer

This protocol is a generalized procedure based on common industrial practices for the synthesis of nonylphenol.

Materials:

  • Phenol

  • Propylene Trimer (Nonene)

  • Solid Acid Catalyst (e.g., Tulsion® T-6812 MP resin)[4]

  • Nitrogen gas supply

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, heating mantle, stirrer)

  • Distillation apparatus

Procedure:

  • A stirred reactor is charged with phenol and the solid acid catalyst.

  • The reactor is purged with nitrogen and heated to the desired reaction temperature (typically in the range of 80-150°C).

  • Propylene trimer is added dropwise to the stirred mixture over a period of time.

  • The reaction is monitored for the consumption of phenol using a suitable analytical technique (e.g., gas chromatography).

  • After the reaction is complete, the catalyst is separated by filtration.

  • The crude product is then purified by distillation to separate the desired nonylphenol isomers from unreacted starting materials and any di-alkylated byproducts.[4]

Hydroformylation

Hydroformylation (or the oxo process) is a key industrial route to produce aldehydes from olefins. These aldehydes are subsequently hydrogenated to alcohols, which are important precursors for plasticizers.

Experimental Data Summary for Hydroformylation

OlefinProductCatalyst SystemTemperature (°C)Pressure (bar)Aldehyde Yield (%)Reference
Diisobutylene (C8) Isononyl AldehydeRhCl₃·3H₂O / PETPP1006082.5[12]
Propylene (monomer for trimer) ButyraldehydesRhodium/Triphenylphosphine90-11025-60>95% selectivity[13]
Mixed Octenes (from butene dimerization) Isononyl AldehydeRhodium-phosphine oxideNot specifiedNot specified>98% selectivity[14]

Experimental Protocol: Hydroformylation of Diisobutylene

This protocol is based on the research by Wang et al. (2002).[12]

Materials:

  • Diisobutylene

  • Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

  • P[p-C₆H₄O(CH₂CH₂O)₁₀H]₃ (PETPP) ligand

  • Synthesis gas (CO/H₂ mixture)

  • Solvent (e.g., toluene)

  • High-pressure autoclave equipped with a stirrer, gas inlet, and temperature and pressure controls

Procedure:

  • The rhodium precursor and the PETPP ligand are dissolved in the solvent inside the autoclave.

  • Diisobutylene is added to the catalyst solution.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with synthesis gas to the desired pressure.

  • The mixture is heated to the reaction temperature with vigorous stirring.

  • The reaction progress is monitored by the uptake of synthesis gas.

  • After the reaction, the autoclave is cooled, and the excess pressure is carefully released.

  • The product mixture is analyzed by gas chromatography to determine the conversion of diisobutylene and the yield of isononyl aldehydes.[12]

Synthesis Pathway and Experimental Workflow Diagrams

To visually represent the chemical transformations and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).

Isobutylene_Oligomerization cluster_synthesis Isobutylene Oligomerization Pathway Isobutylene Isobutylene Carbocation_Intermediate tert-Butyl Cation Isobutylene->Carbocation_Intermediate Acid Catalyst Dimerization Dimerization Carbocation_Intermediate->Dimerization Diisobutylene Diisobutylene (C8) Dimerization->Diisobutylene + Isobutylene Trimerization Trimerization Diisobutylene->Trimerization Isobutylene_Trimer Isobutylene Trimer (C12) Trimerization->Isobutylene_Trimer + Isobutylene Tetramerization Tetramerization Isobutylene_Trimer->Tetramerization Heptamethylnonene This compound (C16) Tetramerization->Heptamethylnonene + Isobutylene

Caption: Synthesis pathway of branched olefins via isobutylene oligomerization.

Phenol_Alkylation_Workflow cluster_workflow General Workflow for Phenol Alkylation Start Start Charge_Reactors Charge Reactor with Phenol and Catalyst Start->Charge_Reactors Heat_Purge Heat and Purge with Nitrogen Charge_Reactors->Heat_Purge Add_Olefin Add Branched Olefin (e.g., Propylene Trimer) Heat_Purge->Add_Olefin Reaction Monitor Reaction (e.g., by GC) Add_Olefin->Reaction Filtration Separate Catalyst (Filtration) Reaction->Filtration Purification Purify Product (Distillation) Filtration->Purification End End Product (Alkylphenol) Purification->End

Caption: Experimental workflow for the synthesis of alkylphenols.

Conclusion

The selection of a highly branched olefin for a specific research application is a multi-faceted decision. While this compound offers a high carbon number and significant branching, alternatives such as diisobutylene, propylene trimer, and isobutylene trimer provide a range of options with varying chain lengths and potentially different reactivity profiles. This guide has provided a comparative overview of these compounds in key synthetic applications, supported by available experimental data and protocols. For researchers, the choice of olefin will ultimately depend on the target molecule, desired properties, and the specific reaction conditions to be employed. It is recommended to conduct small-scale trials to determine the optimal olefin and reaction parameters for your specific research needs.

References

Safety Operating Guide

Personal protective equipment for handling 2,4,4,6,6,8,8-Heptamethyl-1-nonene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 2,4,4,6,6,8,8-Heptamethyl-1-nonene, ensuring laboratory safety and operational integrity.

Immediate Safety and Handling Precautions

This chemical is a flammable liquid and vapor and requires careful handling in a well-ventilated area, preferably within a chemical fume hood, away from heat, sparks, and open flames.[1] Engineering controls, such as local exhaust ventilation, should be utilized to minimize exposure. Personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in the table below.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes and vapors.
Hand Protection Wear appropriate protective gloves (e.g., nitrile, minimum 4mil thickness). Consult the specific SDS and glove manufacturer's selection guide for appropriate material and thickness.Prevents skin contact and potential absorption.
Skin and Body Protection A flame-resistant lab coat or 100% cotton lab coat, long pants, and closed-toe shoes.[1]Protects skin from accidental contact and provides a barrier in case of fire.
Respiratory Protection If exposure limits are exceeded or in poorly ventilated areas, a NIOSH/MSHA-approved respirator should be worn.[1]Prevents inhalation of potentially harmful vapors.

Operational Plan for Safe Handling

Preparation:

  • Consult the SDS: Before starting any work, thoroughly read and understand the specific Safety Data Sheet for this compound provided by your supplier.

  • Work Area: Ensure the work area, preferably a chemical fume hood, is clean, uncluttered, and has proper ventilation.

  • Gather Materials: Have all necessary equipment, including PPE, spill containment materials (such as absorbent pads), and waste containers, readily available.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Handling Procedure:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Grounding: When transferring from a larger container, ground and bond both containers to prevent static discharge, which can be an ignition source.[1]

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashing. Keep the container opening away from your breathing zone.

  • Container Sealing: Tightly seal the container immediately after use to prevent the escape of vapors.

  • Heating: Do not use an open flame to heat this chemical. Use a heating mantle, water bath, or other controlled heating source.

Spill Response:

  • Evacuate: In case of a large spill, evacuate the immediate area and alert others.

  • Ventilate: Increase ventilation to the area.

  • Containment: For small spills, use an inert absorbent material to contain the liquid.

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[2]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal Read_SDS Read Supplier's SDS Prep_Work_Area Prepare Well-Ventilated Work Area Read_SDS->Prep_Work_Area Gather_Materials Gather PPE & Spill Kit Prep_Work_Area->Gather_Materials Check_Emergency_Eq Check Emergency Equipment Gather_Materials->Check_Emergency_Eq Don_PPE Don Appropriate PPE Check_Emergency_Eq->Don_PPE Ground_Containers Ground & Bond Containers Don_PPE->Ground_Containers Dispense Dispense Chemical Carefully Ground_Containers->Dispense Seal_Container Seal Container After Use Dispense->Seal_Container Evacuate_Ventilate Evacuate & Ventilate Dispense->Evacuate_Ventilate If Spill Occurs Collect_Hazardous_Waste Collect in Labeled Container Seal_Container->Collect_Hazardous_Waste Contain_Spill Contain with Absorbent Evacuate_Ventilate->Contain_Spill Collect_Waste Collect & Seal Waste Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Collect_Waste->Collect_Hazardous_Waste Store_Waste Store in Designated Area Collect_Hazardous_Waste->Store_Waste Arrange_Disposal Arrange Professional Disposal Store_Waste->Arrange_Disposal

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.